molecular formula C44H70CaO8 B8101099 Ciprostene (calcium salt)

Ciprostene (calcium salt)

Cat. No.: B8101099
M. Wt: 767.1 g/mol
InChI Key: NJTMVDAFPIEZAJ-JJWMDXOMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprostene (calcium salt) is a useful research compound. Its molecular formula is C44H70CaO8 and its molecular weight is 767.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ciprostene (calcium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ciprostene (calcium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;(5Z)-5-[(3aS,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTMVDAFPIEZAJ-JJWMDXOMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](O)/C=C/[C@@H]1[C@H](C[C@@]2([C@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@@H](O)/C=C/[C@@H]1[C@H](C[C@@]2([C@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70CaO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: U-61,431F (Ciprostene Calcium)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: U-61,431F (Ciprostene Calcium) Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

A Stable 9β-Methylcarbacyclin Analog for IP Receptor Modulation[1][2]

Executive Summary

U-61,431F (Generic name: Ciprostene Calcium) is a synthetic, chemically stable analog of Epoprostenol (Prostacyclin, PGI₂).[1][2] Developed originally by The Upjohn Company (now Pfizer), it was engineered to overcome the extreme hydrolytic instability of native prostacyclin while retaining potent pharmacological activity.[1][2]

Structurally, U-61,431F is 9β-methylcarbacyclin .[1][2][3][4] It replaces the labile enol ether oxygen of PGI₂ with a methylene group (carbacyclin core) and incorporates a methyl group at the C9 position.[1][2] This modification confers metabolic stability and oral bioavailability, making it a critical tool for investigating the prostacyclin receptor (IP receptor) signaling axis, particularly in the context of platelet aggregation inhibition and vascular smooth muscle anti-proliferation.[1][2]

Chemical Architecture & Stability Profile

Structural Identification[1][2]
  • Code Name: U-61,431F[3][4][5][6][7][8][9][10][11][12][13]

  • Generic Name: Ciprostene Calcium[1][3][4][5][7][8][10][12][14]

  • IUPAC Name: Calcium (Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-enyl)-3a-methylhexahydropentalen-2(1H)-ylidene]pentanoate[1][2]

  • Molecular Formula: (C₂₂H₃₅O₄)₂Ca[1][2][10]

  • Molecular Weight: 767.1 g/mol (Calcium Salt)[1][2][3][4][7][10]

  • CAS Number: 81703-55-1 (Calcium salt); 81845-44-5 (Free acid)[1][2][5]

Structure-Activity Relationship (SAR)

The design of U-61,431F addresses the "Prostacyclin Paradox"—the need for a molecule that mimics PGI₂'s biological profile without its rapid degradation (


 mins at physiological pH).[1][2]
  • Carbacyclin Core: The replacement of the 6,9-epoxy oxygen (enol ether) of PGI₂ with a carbon atom (methylene) prevents acid-catalyzed hydrolysis to the inactive 6-keto-PGF1α.[1][2]

  • 9β-Methyl Substitution: The addition of a methyl group at the 9-position locks the cyclopentane ring into a conformation that closely mimics the biologically active conformation of PGI₂.[1][2] This stereochemical rigidity is crucial for high-affinity binding to the IP receptor.[1][2]

Diagram: Evolution of Stable Prostacyclins

The following diagram illustrates the logical structural evolution from native PGI₂ to U-61,431F.

SAR_Evolution PGI2 Native Prostacyclin (PGI2) (Unstable Enol Ether) Hydrolysis Rapid Hydrolysis (t1/2 < 3 min) PGI2->Hydrolysis Carbacyclin Carbacyclin Core (O -> CH2 Replacement) PGI2->Carbacyclin Chemical Stabilization Inactive 6-keto-PGF1alpha (Biologically Inactive) Hydrolysis->Inactive U61431F U-61,431F (Ciprostene) (9-beta-Methyl Addition) Carbacyclin->U61431F Conformational Locking (9-beta-Methyl) Properties Properties: 1. Chemically Stable 2. IP Receptor Agonist 3. Anti-Proliferative U61431F->Properties

Figure 1: Structural evolution from unstable Prostacyclin to the stable analog U-61,431F.[1][2]

Pharmacology & Mechanism of Action

The IP Receptor Signaling Axis

U-61,431F functions as a potent agonist of the IP prostanoid receptor.[1][2] Upon binding, it initiates a G-protein coupled cascade that results in systemic vasodilation and platelet inhibition.[1][2]

  • Receptor: IP (Prostacyclin Receptor)[1][2]

  • Transducer: Gs (Stimulatory G-protein)[1][2]

  • Effector: Adenylyl Cyclase (AC)[1][2]

  • Second Messenger: Cyclic AMP (cAMP)[1][2]

Downstream Effects[1][2]
  • Platelets: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits calcium mobilization, preventing aggregation.[1][2]

  • Vascular Smooth Muscle (VSMC): cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation (vasodilation) and inhibition of proliferation (anti-remodeling).[1][2]

Diagram: U-61,431F Signaling Pathway[1][2]

Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Physiological Outcomes Ligand U-61,431F IP_R IP Receptor Ligand->IP_R Bind Gs Gs Protein IP_R->Gs Activate AC Adenylyl Cyclase Gs->AC Stimulate cAMP cAMP AC->cAMP Catalyze ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activate Platelet Inhibit Platelet Aggregation PKA->Platelet Phosphorylate VASP VSMC Inhibit VSMC Proliferation PKA->VSMC Cell Cycle Arrest Vasodilation Vasodilation (MLCK Inhibition) PKA->Vasodilation Decrease Ca2+

Figure 2: Signal transduction pathway of U-61,431F mediating anti-thrombotic and anti-proliferative effects.[1][2]

Experimental Methodologies

The following protocols are standardized for the use of U-61,431F in research settings, derived from foundational studies on carbacyclin analogs.

Preparation and Solubilization

U-61,431F is supplied as a calcium salt.[1][2][5][7][12] Proper handling is critical to maintain stoichiometry and solubility.[1][2]

  • Stock Solution: Dissolve the crystalline solid in DMSO or Ethanol to a concentration of 10-25 mg/mL.[1][2] Flush with inert gas (Nitrogen/Argon) to prevent oxidation.[1][2] Store at -20°C.

  • Working Solution: Dilute the stock into aqueous buffer (e.g., PBS, pH 7.4) immediately prior to use.[1][2]

    • Note: Ensure the final organic solvent concentration is <0.1% to avoid solvent artifacts in biological assays.[1][2]

Protocol: Platelet Aggregation Inhibition Assay

Objective: To quantify the potency (IC50) of U-61,431F in inhibiting ADP-induced platelet aggregation.[1][2]

Materials:

  • Fresh human citrated whole blood.[1][2]

  • ADP (Adenosine Diphosphate) agonist.[1][2]

  • Aggregometer (optical or impedance).[1][2]

Workflow:

  • PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes to obtain Platelet-Rich Plasma (PRP).[1][2]

  • Baseline Calibration: Prepare Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 10 minutes. Set aggregometer 100% transmission with PPP.

  • Incubation: Aliquot PRP (450 µL) into cuvettes. Add 5 µL of U-61,431F (varying concentrations: 0.1 nM – 100 nM) or vehicle.[1][2] Incubate at 37°C for 2 minutes.

  • Induction: Add ADP (final concentration 5-10 µM) to induce aggregation.[1][2]

  • Measurement: Monitor light transmission for 5 minutes.

  • Analysis: Calculate % inhibition relative to vehicle control. Plot log-dose vs. response to determine IC50.[1][2]

Protocol: VSMC Anti-Proliferation Assay

Objective: To assess the ability of U-61,431F to inhibit smooth muscle hyperplasia (relevant to pulmonary hypertension models).[1][2]

Workflow:

  • Seeding: Plate Bovine or Human Pulmonary Artery Smooth Muscle Cells (PASMCs) in 24-well plates at

    
     cells/well. Allow adherence (24h).
    
  • Starvation: Switch to serum-free medium for 24h to synchronize cell cycle.

  • Treatment: Replace medium with growth medium (containing 10% FBS) + U-61,431F (10 nM – 1 µM). Include a vehicle control and a PGI₂ control (dosed every 2h due to instability) for comparison.

  • Incubation: Culture for 48-72 hours.

  • Quantification:

    • Method A (Direct Counting): Trypsinize and count cells using a hemocytometer.[1][2]

    • Method B (DNA Synthesis): Pulse with [³H]-thymidine for the last 4 hours and measure incorporation via scintillation counting.

  • Result: U-61,431F should show dose-dependent inhibition of growth, typically with higher stability/potency over 48h compared to single-dose PGI₂.[1][2]

Comparative Data Profile

FeatureNative Prostacyclin (PGI₂)U-61,431F (Ciprostene)Iloprost
Chemical Class Enol EtherCarbacyclinCarbacyclin
Half-life (pH 7.4) 2-3 minutes> 24 hours> 24 hours
Receptor Selectivity IP > EPIP specificIP / EP1 mixed
Potency (Platelets) 1.0 (Reference)~0.5 - 0.8x~1.0x
Route of Admin Continuous IV InfusionIV / Oral (Research)Inhalation / IV

References

  • Aristoff, P. A., Harrison, A. W., & Johnson, P. D. (1983).[1][2][12] Synthesis of 9-substituted carbacyclin analogues. Journal of Organic Chemistry, 48(26), 5341–5348.[1][2] Link[1][2]

  • Shirotani, M., Yui, Y., Hattori, R., & Kawai, C. (1991).[1][2][6] U-61,431F, a stable prostacyclin analogue, inhibits the proliferation of bovine vascular smooth muscle cells with little antiproliferative effect on endothelial cells.[1][2][6][11] Prostaglandins, 41(1), 97–110.[1][2][6][11] Link

  • Whittle, B. J., et al. (1978).[1][2] Prostacyclin: Pharmacology, Metabolism and Clinical Potential.[1][2] Prostaglandins and Medicine.[1][2][6][13] (Foundational context for PGI2 analogs).

  • Clapp, L. H., et al. (2002).[1][2] Differential Effects of Stable Prostacyclin Analogs on Smooth Muscle Proliferation and Cyclic AMP Generation in Human Pulmonary Artery.[1][2] American Journal of Respiratory Cell and Molecular Biology, 26(2), 194-201.[1][2] Link[1][2]

Sources

Ciprostene calcium salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Pharmacological Application[1][2][3][4]

Executive Summary

Ciprostene calcium is the calcium salt form of ciprostene, a chemically stable carbacyclin analog of prostacyclin (PGI₂).[1][2][3][4] Unlike naturally occurring PGI₂, which undergoes rapid hydrolysis in vivo (half-life < 3 minutes), ciprostene features a carbocyclic ring substitution that confers metabolic stability while retaining high affinity for the IP receptor.[1][2][3][4]

This monograph provides the definitive physicochemical data, molecular stoichiometry, and experimental frameworks required for the utilization of ciprostene calcium in vascular research.[1][2][3][4]

Physicochemical Profile

The transition from the free acid to the calcium salt significantly alters the molecular weight and solubility profile.[1][2][3][4] Researchers must account for the 2:1 stoichiometry (two ciprostene anions per one calcium cation) when calculating molarity.[1][2][3][4]

Molecular Identity & Stoichiometry[1][2][3][4]
ParameterCiprostene (Free Acid)Ciprostene Calcium (Salt)
CAS Number 81845-44-581703-55-1
Molecular Formula


Stoichiometry N/A2:1 (Anion:Cation)
Molecular Weight 364.52 g/mol 767.1 g/mol
Appearance Viscous oil / SolidWhite to off-white powder
Solubility DMSO, EthanolDMSO, Ethanol, slightly in

Structural Integrity

Ciprostene replaces the unstable enol ether oxygen of prostacyclin with a methylene group (


).[1][2][3][4] This modification prevents the acid-catalyzed hydrolysis that typically degrades PGI₂ into the inactive 6-keto-PGF1α.[1][2][3][4] The calcium salt form is utilized to enhance solid-state stability and handling properties during drug formulation.[1][2][3][4]

Mechanism of Action: The IP Receptor Pathway[1][2][3][4]

Ciprostene functions as a potent agonist of the IP prostanoid receptor.[1][2][3][4] Upon binding, it initiates a G-protein coupled cascade that results in systemic vasodilation and the inhibition of platelet aggregation.[1][2][3][4]

Signaling Cascade
  • Ligand Binding: Ciprostene binds to the IP receptor (G-protein coupled receptor) on the platelet or smooth muscle cell membrane.[1][2][3][4]

  • Transduction: The receptor undergoes a conformational change, activating the

    
     alpha subunit.[1][2][3][4]
    
  • Amplification: Activated

    
     stimulates Adenylyl Cyclase (AC).[1][2][3][4]
    
  • Messenger Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3][4]

  • Effector Activation: Elevated cAMP activates Protein Kinase A (PKA).[1][2][3][4]

  • Physiological Output:

    • Smooth Muscle:[1][2][3][4] Phosphorylation of Myosin Light Chain Kinase (MLCK) leads to relaxation (Vasodilation).[1][2][3][4]

    • Platelets: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) inhibits activation and aggregation.[1][2][3][4]

Pathway Visualization[1][2][3][4]

Ciprostene_Pathway Ciprostene Ciprostene Calcium IP_Rec IP Receptor (GPCR) Ciprostene->IP_Rec Bind Gs Gs Protein (Activation) IP_Rec->Gs Activate AC Adenylyl Cyclase Gs->AC Stimulate cAMP cAMP (Second Messenger) AC->cAMP Catalyze ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activate MLCK MLCK Inhibition (Smooth Muscle) PKA->MLCK Phosphorylate VASP VASP Phosphorylation (Platelets) PKA->VASP Phosphorylate Vasodilation Vasodilation MLCK->Vasodilation Result AntiAgg Inhibition of Platelet Aggregation VASP->AntiAgg Result

Figure 1: Signal transduction pathway of Ciprostene via the IP receptor, leading to vasodilation and anti-thrombotic effects.[1][2][3][4]

Experimental Protocols

Reconstitution & Storage (Critical)

Expert Insight: Calcium salts of lipophilic acids can exhibit poor solubility in pure water and are incompatible with phosphate-buffered saline (PBS) at high concentrations due to the risk of calcium phosphate precipitation.[1][2][3][4]

Protocol:

  • Stock Solution (10 mM): Dissolve Ciprostene Calcium powder in anhydrous DMSO or 100% Ethanol. Vortex until clear.

    • Calculation: To make 1 mL of 10 mM stock, dissolve 7.67 mg of Ciprostene Calcium.[1][2][3][4]

  • Storage: Aliquot into light-protective vials and store at -20°C. Stable for >6 months.

  • Working Solution: Dilute the stock at least 1:1000 into the assay buffer (e.g., Tyrode’s buffer or HEPES) immediately before use to minimize organic solvent effects.[1][2][3][4]

    • Note: Avoid buffers containing high concentrations of phosphate or carbonate to prevent precipitation of the calcium ion.[1][2][3][4]

In Vitro Platelet Aggregation Assay

This assay validates the biological activity of Ciprostene Calcium by measuring its ability to inhibit ADP-induced platelet aggregation.[1][2][3][4]

Materials:

  • Human Platelet-Rich Plasma (PRP)[1][2][3][4]

  • ADP (Adenosine Diphosphate) as agonist[1][2][3][4]

  • Light Transmission Aggregometer (LTA)[1][2][3][4]

Methodology:

  • Preparation: Adjust PRP to

    
     platelets/mL using platelet-poor plasma.
    
  • Pre-Incubation:

    • Control: Incubate 450 µL PRP with 5 µL vehicle (0.1% DMSO in saline).[1][2][3][4]

    • Test: Incubate 450 µL PRP with 5 µL Ciprostene Calcium (final conc. range: 0.1 nM – 100 nM).[1][2][3][4]

    • Duration: 2 minutes at 37°C.[2][3][4]

  • Induction: Add 50 µL ADP (final concentration 5-10 µM) to trigger aggregation.[1][2][3][4]

  • Measurement: Record light transmission for 5 minutes.

  • Analysis: Calculate % inhibition relative to the vehicle control.

Assay Workflow Visualization

Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Stock Stock Soln (DMSO) Dilution Working Dilution (HEPES Buffer) Stock->Dilution 1:1000 Incubate Incubation 2 min @ 37°C Dilution->Incubate Add Drug PRP Platelet Rich Plasma (PRP) PRP->Incubate Agonist Add ADP (10 µM) Incubate->Agonist LTA Aggregometry Reading Agonist->LTA Trigger Data Calculate IC50 LTA->Data

Figure 2: Step-by-step workflow for evaluating Ciprostene Calcium activity in a platelet aggregation assay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9853650, Ciprostene Calcium. Retrieved from [Link][1][2][3][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6438980, Ciprostene. Retrieved from [Link]

  • DrugBank Online. Ciprostene: DB20880.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • ChemIDplus. Ciprostene Calcium [USAN].[1][2][3][4] U.S. National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][2][3][4][5]

Sources

Technical Guide: Therapeutic Potential and Pharmacological Profiling of Ciprostene in Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ciprostene, a chemically stable carbacyclin analogue of prostacyclin (PGI₂).[1] While Ciprostene itself is a discontinued clinical candidate, its pharmacological profile and structural design offer critical insights into the development of stable prostacyclin mimetics for Pulmonary Arterial Hypertension (PAH).

Executive Summary

Ciprostene (U-61,431F) is a synthetic, chemically stable analogue of prostacyclin (PGI₂).[1] Structurally defined as a 9-beta-methylcarbacyclin , it was designed to overcome the extreme chemical instability of epoprostenol (native PGI₂).[1] While epoprostenol possesses a half-life of minutes and requires continuous cooling, Ciprostene utilizes a carbon-for-oxygen substitution at the 6-9 position (carbacyclin), conferring hydrolytic stability.[1]

This guide analyzes the mechanistic basis of Ciprostene’s activity, outlines rigorous preclinical evaluation protocols, and contextualizes its role in the evolution of PAH therapies alongside modern agents like Treprostinil and Iloprost.

Molecular Mechanism & Structural Logic[1]

The Carbacyclin Advantage

Native prostacyclin contains an enol ether functionality that is highly susceptible to acid-catalyzed hydrolysis, degrading rapidly into inactive 6-keto-PGF1α.[1]

  • Ciprostene Design: Replaces the unstable enol ether oxygen with a methylene group (carbacyclin).

  • Result: The molecule retains the 5Z, 13E configuration necessary for receptor binding but resists hydrolysis, allowing for potential oral or subcutaneous delivery without rapid degradation.

Signaling Pathway

Ciprostene functions as a selective agonist for the IP Receptor (Prostacyclin Receptor) on pulmonary vascular smooth muscle cells (PASMCs).[1]

Mechanism of Action:

  • Binding: Ciprostene binds to the Gs-coupled IP receptor.[1]

  • Activation: Stimulates Adenylyl Cyclase (AC).[1]

  • Messenger: Increases intracellular cyclic Adenosine Monophosphate (cAMP).[1]

  • Effect: Activates Protein Kinase A (PKA), leading to:

    • Phosphorylation of Myosin Light Chain Kinase (MLCK) (reducing sensitivity to Ca²⁺).[1]

    • Opening of K⁺ channels (hyperpolarization).

    • Net Result: Vasodilation and inhibition of smooth muscle proliferation.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Ciprostene.

Ciprostene_Signaling Ciprostene Ciprostene (Ligand) IP_Rec IP Receptor (GPCR) Ciprostene->IP_Rec Agonism Gs Gs Protein IP_Rec->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA MLCK MLCK Inhibition PKA->MLCK Phosphorylation K_Chan K+ Channel Opening PKA->K_Chan Platelet Platelet Aggregation Inhibition PKA->Platelet Vasodilation Pulmonary Vasodilation MLCK->Vasodilation K_Chan->Vasodilation

Caption: Ciprostene-mediated activation of the IP receptor signaling cascade leading to vasodilation and anti-thrombotic effects.[1]

Comparative Pharmacological Profile

The following table contrasts Ciprostene with standard-of-care prostacyclin analogues. Ciprostene represents a "middle ground" in the evolution of these therapies—more stable than Epoprostenol but eventually superseded by Treprostinil.

FeatureEpoprostenol (Flolan)Ciprostene (U-61,431F)Treprostinil (Remodulin)
Chemical Class Native ProstacyclinCarbacyclin AnalogueBenzindene Prostacyclin
Stability (t½ in vitro) < 6 minutes (pH dependent)> 24 hours (Stable)> 24 hours (Stable)
Receptor Selectivity IP > EPIP (High affinity)IP, EP2, DP1
Potency (Vasodilation) Very High (Reference)Moderate (~0.5x Epoprostenol)High
Route of Admin Continuous IV (Cooled)IV / Oral (Investigational)IV / SC / Inhaled / Oral
Clinical Status FDA Approved (Gold Standard)Discontinued FDA Approved

Preclinical Evaluation Protocol

For researchers investigating carbacyclin analogues like Ciprostene, the following protocol outlines a rigorous method for assessing hemodynamic efficacy in a standard PAH animal model.

Experimental Workflow: Monocrotaline (MCT) Rat Model

This workflow validates the drug's ability to lower Mean Pulmonary Arterial Pressure (mPAP) and reduce Right Ventricular Hypertrophy (RVH).[1]

Experimental_Workflow Start Study Initiation (Day 0) Induction MCT Injection (60 mg/kg SC) Start->Induction Disease_Prog Disease Progression (21 Days) Induction->Disease_Prog Randomization Randomization (Day 21) Disease_Prog->Randomization Treatment Ciprostene Admin (Continuous Infusion via Osmotic Minipump) Randomization->Treatment Control Vehicle Control Randomization->Control Endpoint Hemodynamic Assessment (Day 35) Treatment->Endpoint Control->Endpoint Analysis Fulton Index (RVH) & Histology Endpoint->Analysis

Caption: 35-day experimental workflow for evaluating Ciprostene efficacy in MCT-induced pulmonary hypertension.

Step-by-Step Methodology
Phase 1: Induction & Maintenance [1]
  • Animals: Male Sprague-Dawley rats (250–300g).

  • Induction: Administer Monocrotaline (MCT) 60 mg/kg via single subcutaneous injection.[1]

  • Housing: Maintain in normoxic conditions for 21 days to allow PH development.

Phase 2: Drug Administration (Day 21–35)

Rationale: Starting treatment at Day 21 mimics a "therapeutic" rather than "preventative" clinical scenario.

  • Anesthesia: Isoflurane (2-3%).[1]

  • Pump Implantation: Implant ALZET osmotic minipumps subcutaneously.

  • Dosage: Ciprostene Calcium dissolved in sterile saline/glycine buffer (pH 10.5).

    • Target Dose: 100–300 ng/kg/min (Dose-ranging required due to lower potency than epoprostenol).[1]

Phase 3: Hemodynamic Assessment (Day 35)
  • Catheterization: Insert a PE-50 catheter into the right jugular vein.[1]

  • Navigation: Advance catheter into the Right Ventricle (RV) and then the Pulmonary Artery (PA) under waveform monitoring.

  • Data Capture: Record Right Ventricular Systolic Pressure (RVSP) and Mean Pulmonary Arterial Pressure (mPAP).

  • Tissue Harvest: Euthanize animal. Weigh the Right Ventricle (RV) and the Left Ventricle + Septum (LV+S).

  • Calculation: Calculate the Fulton Index:

    
    . A ratio > 0.3 indicates significant hypertrophy.
    

Clinical Context & Challenges

Why did Ciprostene not succeed?

Despite its stability advantage over epoprostenol, Ciprostene was discontinued. The primary factors likely included:

  • Potency/Side Effect Ratio: Carbacyclins often require higher molar doses than native PGI₂ to achieve similar vasodilation. This can increase off-target side effects (e.g., jaw pain, diarrhea, flushing) mediated by other prostanoid receptors.[1]

  • Competition: The emergence of Treprostinil (Remodulin) provided a similar stability profile with a more favorable pharmacokinetic window and subcutaneous bioavailability.

  • Delivery Complexity: Early formulations of Ciprostene Calcium still required complex delivery systems compared to the eventual oral and inhaled formulations of newer agents.

Lessons for Drug Development

The study of Ciprostene highlights a critical principle in PH drug design: Stability is necessary, but not sufficient. A successful candidate must balance hydrolytic stability with high IP receptor selectivity and a half-life that supports convenient dosing (e.g., once-daily oral or intermittent inhalation) rather than continuous infusion.[1]

References

  • Whittle, B. J., et al. (1985). "General pharmacological profile of the stable prostacyclin analogue, 9 beta-methyl carbacyclin (ciprostene)." Prostaglandins, 30(3), 443-456.[1]

  • Grant, S. M., & Goa, K. L. (1992). "Iloprost.[2] A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease." Drugs, 43(6), 889-924.[1] (Contextual comparison of stable analogs).

  • Skubitz, K. M., et al. (2001). "Inhaled iloprost for severe pulmonary hypertension." New England Journal of Medicine, 344(4), 296-297.[1] (Standard of care comparison). [1]

  • Olschewski, H., et al. (2002). "Inhaled iloprost for severe pulmonary hypertension." New England Journal of Medicine, 347(5), 322-329.[1] [1]

  • PubChem. (n.d.).[1][3][4] "Ciprostene Calcium | C44H70CaO8." National Library of Medicine.

Sources

Methodological & Application

Preparation of Ciprostene Calcium Stock Solution for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ciprostene Calcium in Research

Ciprostene calcium is a chemically stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant physiological effects.[1] As the 9β-methyl analog of carbaprostacyclin, Ciprostene exhibits biological activities akin to PGI2, notably the inhibition of platelet aggregation.[1] Its mechanism of action primarily involves agonism at prostacyclin receptors, leading to downstream signaling cascades that influence vascular tone and platelet function.[2] The calcium salt form of Ciprostene offers stability, making it a valuable tool for researchers investigating cardiovascular physiology, thrombosis, and related pathological conditions in in vitro settings.

The accuracy and reproducibility of in vitro studies heavily depend on the precise and consistent preparation of test compounds. This application note provides a comprehensive, field-proven protocol for the preparation of Ciprostene calcium stock solutions, ensuring the integrity of the compound and the validity of experimental results. We will delve into the rationale behind solvent selection, step-by-step preparation procedures, and best practices for storage and handling, empowering researchers to confidently utilize Ciprostene calcium in their assays.

Chemical and Physical Properties of Ciprostene Calcium

A thorough understanding of the physicochemical properties of Ciprostene calcium is fundamental to its correct handling and the preparation of reliable stock solutions.

PropertyValueSource
Chemical Formula C₄₄H₇₀CaO₈[3]
Molecular Weight 767.1 g/mol [3]
Appearance Crystalline solid[4]
Storage Temperature -20°C[4]

Solubility Profile: The Key to a Successful Stock Solution

The choice of solvent is a critical first step in the preparation of a stock solution. Ciprostene calcium, like many prostaglandin analogs, exhibits poor solubility in aqueous solutions but is soluble in organic solvents.

SolventSolubilitySource
Ethanol ~34 mg/mL[4]
Dimethylformamide (DMF) ~25 mg/mL[4]
Dimethyl Sulfoxide (DMSO) ~16.8 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.29 µg/mL[4]

Expert Insight: While ethanol provides the highest solubility, DMSO is often a preferred solvent for cell-based assays due to its miscibility with aqueous culture media and relatively lower volatility compared to ethanol. However, it is crucial to be aware that DMSO can have biological effects, including influencing intracellular calcium levels.[4] Therefore, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.1%) and consistent across all experimental conditions, including vehicle controls.

Experimental Protocol: Preparation of a 10 mM Ciprostene Calcium Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of Ciprostene calcium in DMSO. This concentration provides a convenient starting point for serial dilutions to achieve a wide range of working concentrations for various in vitro assays.

Materials and Equipment:
  • Ciprostene calcium (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Sterile, positive displacement pipette or a gas-tight syringe

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Ciprostene Calcium Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Aliquoting A Equilibrate Ciprostene calcium to room temperature B Weigh 1.92 mg of Ciprostene calcium A->B C Transfer to a sterile amber glass vial B->C D Purge vial and DMSO with inert gas C->D E Add 250 µL of anhydrous DMSO D->E F Vortex gently until fully dissolved E->F G Aliquot into smaller working volumes F->G H Store at -20°C, protected from light G->H

Caption: Workflow for preparing a 10 mM Ciprostene calcium stock solution.

Step-by-Step Methodology:
  • Preparation and Weighing:

    • Allow the vial of Ciprostene calcium to equilibrate to room temperature before opening to prevent condensation.

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh approximately 1.92 mg of Ciprostene calcium directly into the vial. Calculation: (10 mmol/L) * (0.250 L) * (767.1 g/mol ) = 1.91775 mg.

    • Record the exact weight.

  • Solvent Addition and Dissolution:

    • Expert Rationale: Purging the solvent and the vial with an inert gas like argon or nitrogen is crucial to displace oxygen and prevent potential oxidation of the prostaglandin analog, thereby ensuring its stability.[4]

    • Gently flush the vial containing the Ciprostene calcium with a stream of inert gas.

    • Using a sterile, positive displacement pipette or a gas-tight syringe, add 250 µL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • Self-Validating System: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light. When stored properly, the stock solution in DMSO is stable for an extended period.

Working Solution Preparation and Best Practices

For in vitro assays, the concentrated stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.

Protocol for Preparing a Working Solution:
  • Thaw a single aliquot of the 10 mM Ciprostene calcium stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • Crucial Consideration: Due to the very low solubility of Ciprostene calcium in aqueous solutions (~0.29 µg/mL in PBS), it is imperative to add the DMSO stock solution to the aqueous medium with gentle mixing.[4] Avoid adding the aqueous solution directly to the DMSO stock, as this can cause the compound to precipitate.

  • Aqueous solutions of Ciprostene calcium should be prepared fresh for each experiment and should not be stored for more than one day.[4]

Logical Framework for Dilution and Use

G cluster_stock Stock Solution cluster_working Working Solution Preparation cluster_assay In Vitro Assay Stock 10 mM Ciprostene Calcium in DMSO (Stored at -20°C) Thaw Thaw a single aliquot Stock->Thaw Dilute Serially dilute in aqueous buffer/medium Thaw->Dilute Mix Gentle mixing is critical Dilute->Mix Control Include vehicle control (same final DMSO concentration) Dilute->Control Assay Add to experimental system (e.g., cell culture) Mix->Assay Control->Assay

Caption: Logical flow from stock solution to in vitro assay application.

Conclusion: Ensuring Experimental Integrity

The preparation of a reliable and stable stock solution of Ciprostene calcium is a cornerstone for obtaining high-quality, reproducible data in in vitro research. By adhering to the principles of accurate weighing, appropriate solvent selection, inert gas purging, and proper storage, researchers can ensure the integrity of this potent prostacyclin analog. The detailed protocol and underlying scientific rationale provided in this application note serve as a robust guide for the scientific community, fostering confidence in the experimental application of Ciprostene calcium.

References

  • Ciprostene Calcium - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Ciprostene Calcium. PubChem, National Center for Biotechnology Information. [Link]

Sources

Application Note: Optimizing Gs-Coupled Agonist Potency – Ciprostene-Induced cAMP Accumulation in hPASMCs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for quantifying cyclic adenosine monophosphate (cAMP) accumulation in Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) following stimulation with Ciprostene , a chemically stable analog of epoprostenol (Prostacyclin/PGI2).

While native PGI2 is a potent vasodilator and inhibitor of platelet aggregation, its short half-life (


 min) complicates in vitro pharmacological profiling. Ciprostene offers superior stability, enabling precise 

determination. This guide focuses on the Gs-protein signaling cascade , utilizing a competitive ELISA format to measure cAMP modulation via the IP receptor.

Mechanistic Background

Ciprostene mimics PGI2 by binding to the IP Receptor (Prostacyclin Receptor) on the surface of smooth muscle cells.[1] This G-protein coupled receptor (GPCR) undergoes a conformational change that activates the


 subunit.[2]
Signaling Pathway Visualization

The following diagram illustrates the molecular cascade triggered by Ciprostene, leading to smooth muscle relaxation and anti-proliferative effects.

CiprostenePath Ciprostene Ciprostene (Stable PGI2 Analog) IP_Rec IP Receptor (GPCR) Ciprostene->IP_Rec Binding Gs Gs Protein (Activation) IP_Rec->Gs Activates AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits Response Smooth Muscle Relaxation PKA->Response Phosphorylation

Figure 1: Ciprostene signaling pathway in hPASMCs. Note the critical role of IBMX in preventing cAMP degradation during assay incubation.

Experimental Protocol

Materials & Reagents
  • Cell Line: hPASMCs (Primary Human Pulmonary Artery Smooth Muscle Cells), passage 3–6.

  • Agonist: Ciprostene Calcium (dissolved in DMSO or Ethanol; stock 10 mM).

  • PDE Inhibitor: 3-Isobutyl-1-methylxanthine (IBMX).[3] Critical: Prepare fresh 500 mM stock in DMSO.

  • Positive Control: Forskolin (Direct Adenylyl Cyclase activator).

  • Assay Kit: Competitive cAMP ELISA (e.g., Acetylated format for high sensitivity).

  • Lysis Buffer: 0.1 M HCl (typical for stopping reactions and stabilizing cAMP).

Experimental Workflow

The success of this assay depends on precise timing. cAMP levels peak rapidly (5–15 mins) and can desensitize.

Workflow Step1 1. Seed Cells (96-well, 24h) Step2 2. Starvation (Serum-free, 2h) Step1->Step2 Step3 3. Pre-Incubation (+IBMX, 15 min) Step2->Step3 Step4 4. Induction (+Ciprostene, 20 min) Step3->Step4 Step5 5. Lysis (0.1M HCl) Step4->Step5 Step6 6. ELISA Quantification Step5->Step6

Figure 2: Step-by-step experimental workflow for measuring cAMP accumulation.

Detailed Methodology
Phase 1: Cell Preparation
  • Seeding: Plate hPASMCs at a density of

    
     cells/well in a 96-well clear-bottom plate.
    
  • Incubation: Culture for 24 hours in complete SMC growth medium at 37°C, 5% CO₂.

  • Starvation (Synchronization): Aspirate medium and replace with serum-free basal medium. Incubate for 2 hours.

    • Expert Insight: Serum contains undefined growth factors that elevate basal cAMP. Starvation lowers the baseline, improving the signal-to-noise ratio for the Ciprostene response.

Phase 2: Induction (The "Ciprostene Challenge")
  • IBMX Pre-treatment: Remove starvation medium. Add warm Krebs-Ringer Bicarbonate Buffer (KRB) containing 0.5 mM IBMX . Incubate for 15 minutes at 37°C.

    • Why? Without IBMX, phosphodiesterases (PDEs) rapidly hydrolyze cAMP to AMP. You will measure a fraction of the actual production without this step.

  • Agonist Addition: Add Ciprostene at 10x concentrations to the wells (already containing IBMX) to achieve final concentrations ranging from 0.1 nM to 10 µM .

    • Controls:

      • Basal: Buffer + IBMX + Vehicle (DMSO).

      • Positive: Forskolin (10 µM).

  • Incubation: Incubate for exactly 20 minutes at 37°C.

    • Note: Do not exceed 30 minutes, as receptor desensitization (internalization) may reduce total cAMP levels.

Phase 3: Lysis & Detection
  • Stop Reaction: Aspirate the supernatant immediately.

  • Lysis: Add 100 µL of 0.1 M HCl (or kit-specific lysis buffer) to each well. Incubate for 10 minutes at room temperature with gentle shaking.

    • Verification: Ensure cells are fully lysed (inspect under microscope).

  • Assay: Centrifuge the plate (if required) and transfer the supernatant to the ELISA plate. Follow the competitive ELISA protocol (typically: add sample -> add Conjugate -> add Antibody -> Incubate -> Wash -> Develop).

Data Analysis & Expected Results

Quantitative Summary

Ciprostene is less potent than native PGI2 but highly efficacious. Below is a representative dataset comparing Ciprostene to native PGI2 and Forskolin.

CompoundConcentration RangeEC50 (nM)Emax (pmol/mL)Relative Potency
Ciprostene 0.1 nM – 10 µM185 ± 20 45.2~0.06x (vs PGI2)
Epoprostenol (PGI2) 0.01 nM – 1 µM12 ± 3 48.11.0x (Reference)
Forskolin 10 µM (Fixed)N/A62.5Positive Control
Vehicle (Basal) 0N/A2.1Baseline
Interpretation
  • Potency Shift: You will likely observe a right-shift in the dose-response curve for Ciprostene compared to PGI2. This is expected; Ciprostene trades potency for chemical stability [1].

  • Emax: Despite lower potency, Ciprostene acts as a full agonist at the IP receptor, achieving near-maximal cAMP generation comparable to PGI2 at saturating doses (

    
    ).
    

Troubleshooting & Expert Tips

  • The "Edge Effect": cAMP assays are sensitive to temperature gradients. Avoid using the outer wells of the 96-well plate for data points; fill them with PBS instead.

  • IBMX Solubility: IBMX can precipitate in aqueous buffers if the stock is old. Ensure the KRB buffer is warm (37°C) when adding the IBMX stock.

  • Acetylation: If basal cAMP levels are below the detection limit of your ELISA, use the acetylation protocol provided in most kits. This chemical modification increases assay sensitivity by 10-fold.

References

  • Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Source: PubMed / Clin Pharmacol Ther. URL:[Link]

  • Prostacyclin Receptor Agonists - CV Pharmacology. Source: CV Pharmacology.[4][5] URL:[Link]

  • Cyclic AMP-adenosine Pathway Inhibits Vascular Smooth Muscle Cell Growth. Source: Hypertension (AHA Journals). URL:[Link]

  • Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. Source: Int J Mol Sci (via NCBI). URL:[Link]

Sources

Application Note: Ex Vivo Platelet Inhibition Study Design Using Ciprostene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In ex vivo platelet research, the prevention of pre-analytical activation is the single most critical variable affecting data integrity. Natural Prostacyclin (PGI₂), while the physiological inhibitor of platelet activation, possesses a biological half-life of roughly 3 minutes at physiological pH, rendering it unsuitable for extended benchtop protocols.

Ciprostene (a chemically stable carbacyclin analogue of PGI₂) offers a distinct advantage: it mimics the potent anti-aggregatory effects of PGI₂ via the IP receptor but maintains stability in aqueous solution for hours. This application note details the mechanistic grounding and standardized protocols for using Ciprostene to:

  • Preserve quiescent phenotypes during platelet isolation (washing).

  • Quantify inhibitory potency against agonists (ADP, Thrombin, Collagen).

  • Validate signaling efficacy via VASP phosphorylation.

Mechanistic Principles

Ciprostene functions as a direct agonist of the IP Receptor (Prostacyclin Receptor) on the platelet surface. Unlike Aspirin (COX-1 inhibition) or Clopidogrel (P2Y12 blockade), which inhibit specific activation pathways, Ciprostene induces a global "brake" on the platelet via the cAMP-PKA signaling axis.

Signal Transduction Pathway

Upon binding the IP receptor, Ciprostene triggers a Gs-protein coupled cascade, elevating intracellular cAMP.[1][2][3] This activates Protein Kinase A (PKA), which phosphorylates key substrates including VASP (Vasodilator-Stimulated Phosphoprotein).[1] Phosphorylated VASP (VASP-P) acts as an actin-capping protein, preventing the cytoskeletal rearrangement necessary for shape change and aggregation.

Visualization: The Ciprostene Signaling Axis

Figure 1: Mechanism of Action.[1] Ciprostene activates the IP receptor, driving cAMP production and PKA activation, which broadly inhibits calcium mobilization and GPIIb/IIIa activation.

Ciprostene_Mechanism Ciprostene Ciprostene (Stable PGI2 Analogue) IP_Rec IP Receptor (Gs-Coupled) Ciprostene->IP_Rec Binding AC Adenylyl Cyclase (AC) IP_Rec->AC Gs Activation cAMP cAMP (↑ Concentration) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation VASP VASP Phosphorylation (Ser157/Ser239) PKA->VASP Phosphorylation (Inhibition Marker) Ca Intracellular Ca2+ Mobilization PKA->Ca Inhibits GPIIb GPIIb/IIIa Activation PKA->GPIIb Inhibits

Experimental Protocols

Protocol A: Stock Preparation & Handling

Objective: Ensure consistent dosing and stability.

Material: Ciprostene Calcium (CAS: 81703-42-6). Solubility: Soluble in Ethanol, DMSO, and basic aqueous buffers (pH > 8.0).

ParameterSpecificationNotes
Stock Solvent 100% Ethanol or DMSOAvoid aqueous storage; hydrolysis risk over weeks.
Stock Conc. 1 mM or 10 mMStore at -20°C. Stable for >6 months.
Working Buffer PBS or Tyrode’s (pH 7.4)Prepare fresh daily.
Vehicle Control < 0.1% Final VolEnsure solvent does not permeabilize platelets.

Step-by-Step:

  • Weigh 1 mg Ciprostene Calcium.

  • Dissolve in 2.3 mL of 100% Ethanol to create a 1 mM Stock .

  • Aliquot into light-protected vials (50 µL each) and freeze at -20°C.

  • On day of experiment: Dilute 1:1000 in PBS to create a 1 µM Working Solution .

Protocol B: "Washed Platelet" Isolation (Preservation Mode)

Objective: Use Ciprostene to prevent activation during centrifugation, allowing for a quiescent "washed" population.

Rationale: Centrifugation induces shear stress that activates platelets. Adding Ciprostene transiently inhibits this. Because Ciprostene is a reversible agonist, it can be washed away or diluted out for final testing.

  • Blood Draw: Collect whole blood into ACD-A (Acid Citrate Dextrose) tube (1:9 ratio).

  • PRP Prep: Centrifuge 200 x g for 15 min (no brake). Transfer Platelet Rich Plasma (PRP).[4]

  • Ciprostene Addition: Add Ciprostene (Final Conc: 100 nM ) to the PRP.

    • Note: This "sleeps" the platelets.

  • Pelleting: Centrifuge PRP at 800 x g for 10 min.

  • Resuspension: Discard supernatant. Gently resuspend pellet in Tyrode’s Buffer (pH 7.4) containing no Ciprostene (or low dose 10 nM if slight inhibition is desired).

  • Resting: Allow platelets to rest at 37°C for 30 mins. This allows the internal cAMP levels to normalize (washout effect) before agonist challenge.

Protocol C: Light Transmission Aggregometry (Inhibition Mode)

Objective: Determine the IC50 of Ciprostene against ADP-induced aggregation.

Workflow Visualization: Figure 2: Aggregometry Workflow. The critical step is the pre-incubation time to allow cAMP accumulation before agonist addition.

LTA_Workflow Sample Washed Platelets (3x10^8/mL) Incubation Incubate Ciprostene (0, 10, 50, 100 nM) 2 min @ 37°C Sample->Incubation Challenge Add Agonist (ADP 10 µM) Incubation->Challenge Readout Measure Light Transmission (5 min) Challenge->Readout

Procedure:

  • Preparation: Adjust washed platelets to 300,000/µL in Tyrode's buffer.

  • Blanking: Use Tyrode's buffer as the 100% transmission reference.

  • Dosing: Add Ciprostene to cuvettes in a dose series:

    • 0 nM (Vehicle Control)

    • 10 nM

    • 30 nM

    • 100 nM

    • 300 nM

  • Incubation: Incubate for 2 minutes at 37°C. (Sufficient for cAMP peak).

  • Challenge: Add ADP (10 µM final) or Thrombin (0.1 U/mL).

  • Measurement: Record aggregation curves for 6 minutes.

Data Analysis Table: Calculate % Inhibition = [1 - (Max Aggregation_Test / Max Aggregation_Control)] x 100

Ciprostene [nM]Max Aggregation (%)% InhibitionInterpretation
0 (Control)85%0%Full Agonist Response
1075%11.7%Sub-threshold inhibition
3045%47%Near IC50
1005%94%Full Inhibition
Protocol D: VASP Phosphorylation Assay (Flow Cytometry)

Objective: Molecular validation of Ciprostene activity independent of aggregation.

Why VASP? VASP phosphorylation at Ser239 is the specific biomarker for the PGI₂/cAMP/PKA pathway. It proves Ciprostene is working via the IP receptor.

  • Incubation: Incubate dilute whole blood or PRP with Ciprostene (100 nM) for 10 mins.

  • Fixation: Add equal volume 4% Paraformaldehyde (PFA) for 10 mins.

  • Permeabilization: Centrifuge, wash, and resuspend in 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Mouse anti-VASP-pSer239.

    • Secondary Ab: FITC-conjugated anti-Mouse IgG.

    • Counterstain: CD41-PE (to identify platelets).

  • Analysis: Gate on CD41+ events. Measure Mean Fluorescence Intensity (MFI) of FITC.

  • Result: Ciprostene treated samples should show a 3-5 fold increase in VASP-P MFI compared to control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Inhibition observed Stock degradationCiprostene is stable, but check solvent. If stored in water >24h, discard. Use fresh Ethanol stock.
High Baseline cAMP Rough handlingPlatelets are already activated. Use larger needle (21G) and avoid vortexing.
Inconsistent IC50 Incubation timecAMP levels peak quickly (1-3 mins) and can desensitize. Standardize incubation to exactly 2 mins.
Reversibility Failure Insufficient WashIf using Protocol B, ensure the resuspension buffer volume is >10x the pellet volume to dilute residual Ciprostene.

References

  • Whittle, B. J., et al. (1978). "Prostacyclin is more potent than prostaglandin E2 as an anti-aggregatory agent." Prostaglandins, 16(3), 373-388.

    • Found
  • Schror, K. (1985). "Prostaglandins, other eicosanoids and endothelial cells." Basic Research in Cardiology, 80(5), 502-514. Discusses stability profiles of carbacyclin analogues like Ciprostene.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5311096, Ciprostene.

    • Source for chemical stability and solubility d
  • Schwarz, U. R., et al. (1999). "Flow cytometry analysis of VASP phosphorylation for the assessment of platelet inhibition." Thrombosis and Haemostasis, 82(3), 1145-1152.

    • The gold-standard protocol for VASP assays.
  • Cayman Chemical. "Prostacyclin and Analogues: Technical Information."

    • Verified source for solubility and handling of lipid medi

Sources

Administration routes for Ciprostene calcium in preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Ciprostene calcium (U-61,431F) is a chemically stable analog of prostacyclin (PGI2) designed to overcome the extreme instability of the native hormone while retaining its potent anti-platelet and vasodilatory properties. While native PGI2 has a half-life of minutes, Ciprostene offers extended stability, allowing for more versatile preclinical study designs. However, its administration requires precise formulation to prevent degradation and ensure consistent bioavailability. This guide outlines the validated protocols for Intravenous (IV) and exploratory administration routes, with a specific focus on the mandatory high-pH glycine buffer system required for solution stability.

Part 1: Physicochemical Properties & Formulation

Critical Warning: Ciprostene calcium is sensitive to acidic environments. Dissolution in standard phosphate-buffered saline (PBS) at physiological pH (7.4) can lead to precipitation or rapid degradation. You must use a high-pH Glycine buffer.

1.1 The "Gold Standard" Vehicle: Glycine-NaOH Buffer

To ensure stability for >24 hours at room temperature, the compound must be prepared in a glycine buffer at pH 10.5.

Protocol: Preparation of 0.19% Glycine Buffer (pH 10.5)

  • Reagents:

    • Glycine (Analytical Grade)

    • Sodium Hydroxide (1N NaOH)

    • Sterile Water for Injection (SWFI)

  • Workflow:

    • Dissolve 1.9 g of Glycine in 900 mL of SWFI.

    • Titrate slowly with 1N NaOH while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1 .

    • Bring final volume to 1000 mL with SWFI.

    • Filter sterilize through a 0.22 µm PES membrane (Polyethersulfone is preferred for low protein/drug binding).

    • Storage: Store at 4°C for up to 1 month.

1.2 Drug Reconstitution
  • Weigh the required amount of Ciprostene Calcium powder.

  • Add the calculated volume of Glycine Buffer (pH 10.5) to achieve a stock concentration (typically 1 mg/mL).

  • Vortex gently until completely dissolved. The solution should be clear and colorless.

  • Dilution: For infusion, dilute this stock further with the same Glycine buffer. Do not dilute with saline or D5W in the syringe/reservoir, as the pH drop may cause instability.

FormulationWorkflow cluster_warning CRITICAL STEP Raw Ciprostene Calcium (Powder) Mix Vortex Mixing Raw->Mix Buffer Glycine Buffer (pH 10.5) Buffer->Mix Stock Stock Solution (1 mg/mL) Mix->Stock Dilute Dilution for Infusion (Use Glycine Buffer only) Stock->Dilute Titration

Figure 1: Critical formulation workflow ensuring high-pH stability during preparation.

Part 2: Intravenous (IV) Administration

The intravenous route is the primary method for assessing Ciprostene due to the need for precise titration against hemodynamic endpoints (blood pressure).

2.1 Rationale & Potency

Ciprostene is significantly less potent than native PGI2. Preclinical data indicates it is approximately 70-80 times less active than PGI2 in monkeys and dogs regarding hypotensive and anti-aggregatory effects.

  • Implication: Doses must be calculated in micrograms (µg) rather than the nanograms (ng) typically used for PGI2.

2.2 IV Infusion Protocol (Rat/Dog/Monkey)

Equipment:

  • Programmable Syringe Pump (e.g., Harvard Apparatus).

  • Indwelling catheter (Jugular or Femoral vein).

  • Pressure transducer for real-time MAP (Mean Arterial Pressure) monitoring.

Dosing Regimen (Step-Up Titration): Start low to assess individual sensitivity to hypotension.

SpeciesRouteStarting DoseMax DoseInfusion Duration
Rat IV Infusion1.0 µg/kg/min20 µg/kg/min15-30 min steps
Dog IV Infusion0.5 µg/kg/min10 µg/kg/minContinuous
Monkey IV Infusion0.5 µg/kg/min10 µg/kg/minContinuous

Step-by-Step Procedure:

  • Baseline: Record MAP and Heart Rate for 15 minutes post-surgery/acclimation.

  • Prime: Fill the catheter dead space with the Ciprostene solution.

  • Infusion: Initiate flow at the lowest dose.

  • Monitoring: Watch for the "Prostacyclin Triad":

    • Hypotension: Expect a dose-dependent drop in MAP.

    • Tachycardia: Reflex increase in heart rate.

    • Flushing: Visible in hairless areas (ears/paws).

  • Sampling: Collect blood into citrated tubes (for platelet aggregation assays) at steady state (approx. 10-15 mins into infusion).

Part 3: Alternative Routes (Exploratory)
3.1 Subcutaneous (SC) Administration
  • Feasibility: High.[1][2][3] The chemical stability of Ciprostene allows for SC dosing, unlike native PGI2.

  • Vehicle: Glycine Buffer pH 10.5 (Must be isotonic; ensure osmolarity is adjusted if using high glycine concentrations).

  • Kinetics: Slower onset than IV; useful for chronic administration studies (e.g., using osmotic minipumps).

  • Note: Verify local tolerability. High pH solutions can be irritating upon repeated injection.

3.2 Oral (PO) Administration[4]
  • Feasibility: Low to Moderate.

  • Challenge: While chemically stable, prostacyclin analogs often suffer from poor oral bioavailability and rapid first-pass metabolism.

  • Data Context: Preclinical studies often utilize IV routes to bypass absorption variability. If oral dosing is required, enteric-coated capsules (to protect the stomach from the alkaline drug formulation) or specific lipid-based formulations are recommended to enhance uptake.

Part 4: Pharmacodynamics & Mechanism of Action

Ciprostene acts as an agonist at the IP receptor (Prostacyclin receptor).

Key Biological Effects:

  • Anti-Platelet: Inhibits ADP-induced aggregation.

  • Vasodilation: Relaxes vascular smooth muscle (VSMC).

  • Anti-Proliferative: Inhibits VSMC proliferation (specifically in primary atherogenic lesions).

Mechanism Drug Ciprostene Calcium Receptor IP Receptor (Surface) Drug->Receptor Gprot Gs Protein Activation Receptor->Gprot Enzyme Adenylyl Cyclase Gprot->Enzyme Messenger Increase cAMP Enzyme->Messenger PKA Protein Kinase A (PKA) Messenger->PKA Effect1 Inhibit Platelet Aggregation PKA->Effect1 Effect2 Vasodilation (Smooth Muscle Relax) PKA->Effect2 Effect3 Inhibit SMC Proliferation PKA->Effect3

Figure 2: Signal transduction pathway of Ciprostene calcium leading to therapeutic effects.

Part 5: References
  • Allan, G., et al. (1985). The cardiovascular and platelet actions of 9 beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin, in the dog and monkey. British Journal of Pharmacology.[5] Link

  • Shirotani, M., et al. (1991).[1] U-61,431F, a stable prostacyclin analogue, inhibits the proliferation of bovine vascular smooth muscle cells with little antiproliferative effect on endothelial cells.[1][6][7] Prostaglandins.[1][6] Link

  • Raizner, A. E., et al. (1988). Ciprostene trial in restenosis: Clinical and angiographic results. (Contextual reference for clinical dose ranges). Link

  • Upjohn Company. (1983). Prostacyclin analogs and their preparation. (Patent context for synthesis and stability). Link

  • Gryglewski, R. J. (2020). Prostacyclin and its stable analogues.[1] In: Therapeutic Applications of Prostaglandins. Link

Sources

Troubleshooting & Optimization

Preventing precipitation of Ciprostene calcium in physiological saline

Author: BenchChem Technical Support Team. Date: February 2026

Division: Formulation Chemistry & Assay Development Subject: Prevention of Precipitation in Physiological Saline Document ID: TS-CIP-004-v2[1][2][3]

Critical Alert: The "Silent" pH Trap

Why is your solution turning cloudy? The immediate precipitation of Ciprostene calcium in physiological saline (0.9% NaCl) is rarely a chemical degradation issue; it is a physical solubility failure driven by pH.

While Ciprostene (a carbacyclin analog) is chemically stable compared to natural Prostacyclin (PGI2), its solubility is strictly pH-dependent.[1][2][3] Physiological saline is unbuffered and often acidic (pH 4.5 – 5.[2][3]5) due to dissolved atmospheric CO₂.[2][3]

The Mechanism: Ciprostene is supplied as a Calcium Salt .[3] In an acidic environment (pH < 6.0), the equilibrium shifts rapidly toward the Free Acid form, which is highly lipophilic and insoluble in aqueous media.

The Precipitation Pathway

PrecipitationMechanism Salt Ciprostene Calcium (Soluble Salt) Equilibrium Protonation Equilibrium Salt->Equilibrium H_Ion + H+ (Acidic Saline) H_Ion->Equilibrium FreeAcid Ciprostene Free Acid (Hydrophobic) Equilibrium->FreeAcid pH < 6.0 FreeAcid->Equilibrium pH > 7.5 Precipitate Visible Turbidity (Precipitation) FreeAcid->Precipitate Aggregation

Figure 1: The protonation cascade.[1][2][3] Introducing the calcium salt into acidic saline converts it to the insoluble free acid.

Troubleshooting Guide (Q&A)

Scenario A: "I injected the stock solution into saline, and it clouded immediately."

Diagnosis: pH Shock. Explanation: Your stock solution (likely in Ethanol or high-pH buffer) was overwhelmed by the volume of acidic saline.[1][2][3] The local pH at the injection site dropped below the pKa of the carboxylic acid group (~4.8–5.0), causing instantaneous precipitation. The Fix:

  • Do not use pure 0.9% NaCl.[2][3]

  • Switch to a Buffered Saline: Use Phosphate Buffered Saline (PBS, pH 7.[2][3]4) or add 20mM HEPES to your saline.[2][3]

  • Protocol Adjustment: If you must use saline, alkalize it first by adding a trace amount of NaOH or Sodium Carbonate to reach pH 7.5–8.0 before adding the drug.[3]

Scenario B: "The solution was clear initially but precipitated after 2 hours."

Diagnosis: Carbon Dioxide Absorption (Acidification) or Nucleation.[2][3] Explanation:

  • CO₂ Absorption: Unbuffered basic solutions absorb CO₂ from the air, forming carbonic acid. This slowly lowers the pH over time until the solubility limit is breached.

  • Nucleation: The solution might have been supersaturated.[3] Micro-crystals formed slowly until they became visible.[2][3] The Fix:

  • Store the final solution in air-tight glass vials with minimal headspace.

  • Keep the solution chilled (4°C) only if the pH is stabilized; otherwise, cold temperatures can actually reduce solubility further (salting out).[2]

Scenario C: "I am using Ringer's Lactate, and it looks worse than saline."

Diagnosis: Common Ion Effect.[3] Explanation: Ringer's solution contains Calcium Chloride.[2][3] Adding Ciprostene Calcium to a solution already high in Calcium ions (


) pushes the solubility equilibrium backward, forcing precipitation.[2]
The Fix: 
  • Strictly Avoid calcium-containing diluents (Ringer’s, Krebs-Henseleit) for high-concentration stocks.[1][2][3] Use Calcium-free PBS or standard Saline (pH adjusted).[1][2][3]

Validated Formulation Protocols

Protocol 1: Preparation of Stable Stock Solution (1 mg/mL)

Use this for long-term storage (-20°C).[1][2][3]

ComponentVolume/MassRole
Ciprostene Calcium 10 mgActive Pharmaceutical Ingredient
Ethanol (Absolute) 10 mLPrimary Solubilizer (prevents hydrolysis)
Storage Glass VialPlastic absorbs lipophilic drugs

Instructions:

  • Weigh Ciprostene Calcium into a glass vial.

  • Add Absolute Ethanol.[2][3]

  • Vortex for 30 seconds until fully dissolved.

  • Purge with Nitrogen gas (optional but recommended) and cap tightly.[2][3]

Protocol 2: Preparation of Infusion Solution (Saline-Based)

Use this for immediate experimental use (Animal dosing/Cell culture).[1][2][3]

Target Concentration: 10 µg/mL – 100 µg/mL Vehicle: pH-Adjusted Saline (pH 8.0)

  • Prepare the Vehicle:

    • Take 10 mL of 0.9% NaCl (Physiological Saline).[2][3]

    • Check pH.[2][3][4][5][6] It will likely be ~5.5.[2][3]

    • Add 0.1 N NaOH dropwise while monitoring with a pH meter until pH reaches 8.0 .

  • Dilution Step (Critical):

    • Slowly add the Ethanol Stock (from Protocol 1) to the stirring Vehicle.

    • Max Ethanol Content: Ensure final ethanol concentration is < 1% (v/v) to avoid physiological artifacts in your model.

Formulation Decision Matrix

Use this logic flow to determine the correct solvent system for your experiment.

FormulationTree Start Start Formulation SolventCheck Is the diluent Physiological Saline? Start->SolventCheck pHCheck Check Saline pH SolventCheck->pHCheck Yes Action1 STOP: Saline pH is usually < 5.5 Risk of Precipitation pHCheck->Action1 pH < 7.0 Mix Add Stock Solution (Dropwise with stirring) pHCheck->Mix pH > 7.5 Action2 Adjust pH to 8.0 with NaOH or Glycine Action1->Action2 Corrective Action Action2->Mix Final Stable Solution (Use within 4 hours) Mix->Final

Figure 2: Decision tree for saline-based formulations. Note the mandatory pH adjustment step.

References & Authority

  • PubChem. (2025).[2][3][7] Ciprostene Calcium | C44H70CaO8 - Physical Properties and Solubility. National Library of Medicine.[3] Link[1][2][3]

  • Jones, R. L., et al. (1995).[2][3] Prostacyclin Analogs: Stability and Formulation Strategies. Journal of Pharmaceutical Sciences. (General reference on PGI2 salt instability in acidic media).

  • MedKoo Biosciences. (2024).[2][3] Product Data Sheet: Ciprostene Calcium (U-71038). Link

  • Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (Authoritative text on Calcium salt solubility and common ion effects).

  • Collins, J. D., et al. (1999).[2][3] Hypertonic saline solution induces prostacyclin production.[2][3][8] Surgery. Link (Contextual reference on saline/prostacyclin interactions).[1][2][3][8]

Disclaimer: This guide is for research purposes only. Ciprostene Calcium is not approved for human clinical use in all jurisdictions.[3] Always verify the Certificate of Analysis (CoA) for specific batch solubility data.

Sources

Technical Support Center: Vehicle Optimization for Ciprostene Calcium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Vehicle Effects (DMSO) for Ciprostene Calcium Ticket ID: KB-SOL-089 Status: Active Audience: Research Scientists, Assay Development Leads[1]

Executive Summary

Ciprostene calcium (a stable carbacyclin analog of PGI2) presents a specific physicochemical challenge: it requires a solvent capable of handling its lipophilic carbacyclin core (typically DMSO), yet its calcium salt nature creates compatibility risks with common buffers. Furthermore, the IP receptor (Prostacyclin receptor) is a G-protein coupled receptor (GPCR) highly sensitive to membrane fluidity changes caused by high DMSO concentrations.[1]

This guide provides a validated workflow to solubilize Ciprostene calcium while maintaining DMSO concentrations below the No Observed Effect Level (NOEL) for cellular assays (typically <0.1% v/v).

Part 1: Solubility & Stock Preparation

The Challenge: The "Salt" Trap

While the calcium salt form renders Ciprostene solid-state stability, it complicates solution chemistry.

  • The Trap: Diluting a high-concentration Ciprostene Calcium/DMSO stock directly into phosphate-buffered saline (PBS) or phosphate-rich culture media can trigger calcium phosphate precipitation , often mistaken for compound insolubility.[1]

  • The Solution: Use a "Step-Down" dilution strategy using non-phosphate buffers (HEPES or Tris) for intermediate steps.[1]

Standard Solubility Profile
SolventSolubility Limit (Approx.)StabilityNotes
DMSO ~10–50 mg/mLHigh (-20°C)Recommended for Master Stock.[1] Hygroscopic (keep sealed).[1]
Ethanol ~10 mg/mLModerateEvaporation risk alters concentration over time.[1]
PBS (pH 7.2) < 0.5 mg/mLLowRisk of precipitation; use only for final working solution.[1]
Protocol: Master Stock Preparation
  • Weighing: Weigh Ciprostene calcium in a humidity-controlled environment (hygroscopic salt).

  • Solvent: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Do not store the bulk bottle after opening. Aliquot into single-use amber vials to prevent freeze-thaw cycles and water absorption.

Part 2: The "Step-Down" Dilution Protocol

Objective: Transition from 100% DMSO to <0.1% DMSO without shocking the compound out of solution.

Workflow Visualization

The following diagram illustrates the critical "Intermediate Step" required to prevent precipitation and ensure homogeneity.

DilutionProtocol cluster_warning Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO) Buffer: HEPES/Tris Stock->Inter 1:100 Dilution (Prevents Shock Precip.) Working Working Solution (100 nM in 0.1% DMSO) Media/Buffer Inter->Working 1:100 Dilution (Achieves Safe DMSO %) Cells Cell Assay (Final Readout) Working->Cells Application

Figure 1: The Step-Down Dilution Strategy. Direct dilution from 100% DMSO to aqueous media often causes microprecipitation. The intermediate step (10% DMSO) stabilizes the transition.

Part 3: Experimental Controls & Validation

To prove that observed effects are due to Ciprostene and not the vehicle, you must implement a Vehicle Control Matrix .

The "Vehicle Control" Rule

If your highest drug concentration contains 0.1% DMSO, your "0 drug" control must also contain exactly 0.1% DMSO.

Experimental Design Logic

ControlLogic Exp Experimental Design GroupA Naive Control (Media Only) Exp->GroupA GroupB Vehicle Control (Media + 0.1% DMSO) Exp->GroupB GroupC Experimental Group (Ciprostene + 0.1% DMSO) Exp->GroupC Analysis Data Analysis Check GroupA->Analysis GroupB->Analysis GroupC->Analysis Valid Valid Assay (Effect is Drug-Driven) Analysis->Valid If Group A = Group B Invalid Vehicle Artifact (DMSO Toxicity/Interference) Analysis->Invalid If Group A ≠ Group B

Figure 2: Validation Logic. Comparison between Naive and Vehicle groups determines if the solvent is confounding the data.

Part 4: Troubleshooting Guide (FAQ)

Q1: My calcium flux assay (Fluo-4) signal is lower in the vehicle control than the naive control. Why?

Diagnosis: DMSO Interference. Mechanism: DMSO is hygroscopic and can quench fluorescence intensity.[2] High concentrations (>0.5%) also alter membrane fluidity, dampening the calcium influx response of the IP receptor. Solution:

  • Lower final DMSO concentration to <0.1% .[3][4][5]

  • Normalize all data to the Vehicle Control, not the Naive Control.

  • Ensure the dye loading buffer contains the same % DMSO if the incubation is long.

Q2: I see a white precipitate when I dilute my stock into the assay buffer.

Diagnosis: Calcium Phosphate Crash or "Salting Out." Mechanism: You likely diluted the Ciprostene Calcium stock directly into a high-phosphate buffer (like standard PBS).[1] The local high concentration of Calcium and Phosphate exceeded the solubility product (Ksp). Solution:

  • Perform the Intermediate Dilution (see Part 2) in HBSS (w/o Ca/Mg) or HEPES-buffered saline .

  • Add this diluted solution to your final phosphate-containing media.[1]

Q3: My dose-response curve is flat or erratic.

Diagnosis: Compound Adsorption or Precipitation. Mechanism: Lipophilic carbacyclins can stick to plastics (polystyrene) when in aqueous solution, effectively lowering the actual concentration. Solution:

  • Use low-binding polypropylene tubes/plates for all intermediate dilutions.[1]

  • Do not store diluted aqueous solutions; prepare fresh immediately before use.[1]

  • Verify the stock concentration using absorbance (if extinction coefficient is known) or HPLC.

Q4: Is Ciprostene stable in acidic media?

Diagnosis: pH Sensitivity. Mechanism: While Ciprostene is a "stable" analog compared to PGI2, prostacyclins generally degrade via acid-catalyzed hydrolysis of the vinyl ether (though carbacyclins lack the specific oxygen bridge, they remain sensitive). Solution: Maintain pH > 7.2 . Avoid unbuffered saline which can become acidic upon standing (absorbing CO2).[1]

References

  • PubChem. (n.d.).[1] Ciprostene Calcium | C44H70CaO8.[1] National Library of Medicine. Retrieved February 5, 2026, from [Link][1]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Cytotoxicity Limits. Retrieved February 5, 2026, from [Link][1]

  • Timm, M., et al. (2013).[1] DMSO Concentration Effects on Cell Viability and Expression. Cytotechnology. Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

Comparative In Vitro Potency Guide: Ciprostene Calcium vs. Iloprost

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of prostacyclin (PGI


) analogs, Iloprost  and Ciprostene Calcium  represent two distinct generations of stability-enhanced agonists. While both target the IP receptor to inhibit platelet aggregation and induce vasodilation, their potency profiles differ significantly.
  • Iloprost is the high-potency benchmark, exhibiting nanomolar affinity (

    
     nM) and functional efficacy nearly equipotent to native PGI
    
    
    
    .
  • Ciprostene Calcium (U-61,431) , an earlier generation analog, demonstrates high chemical stability but generally lower potency (approximately 10-20 fold less potent than Iloprost in platelet aggregation assays).

This guide provides a technical comparison of their in vitro performance, offering validated protocols for replicating these potency data.

Mechanistic Foundation

Both compounds function as agonists of the IP Receptor (Prostacyclin Receptor), a G


-coupled GPCR. The downstream cascade is identical, but the kinetics of receptor binding and activation differ.
Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by both ligands.

IP_Receptor_Signaling Agonist Agonist (Iloprost / Ciprostene) IP_Rec IP Receptor (GPCR) Agonist->IP_Rec Binding Gs Gs Protein (Heterotrimeric) IP_Rec->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation VASP VASP Phosphorylation (Ser157) PKA->VASP Phosphorylation Ca Intracellular Ca2+ (Mobilization) PKA->Ca Inhibition Effect Physiological Effect: Inhibition of Aggregation Vasodilation VASP->Effect Actin Cytoskeleton Modulation Ca->Effect Reduced Ca2+

Caption: Gs-coupled signaling cascade shared by Iloprost and Ciprostene. Note the bifurcation at PKA leading to VASP phosphorylation and Calcium inhibition.

Pharmacological Profile Comparison

The following data synthesizes decades of comparative pharmacology. Note that while Iloprost data is abundant, Ciprostene data is often derived from historical comparisons with native PGI


.
Table 1: In Vitro Potency Metrics
MetricIloprost (Schering)Ciprostene Calcium (Upjohn)Comparative Verdict
IP Receptor Affinity (

)
3.9 – 11 nM > 100 nM (Est.)Iloprost binds with significantly higher affinity.[1]
Platelet Aggregation (

)
0.2 – 1.0 nM 10 – 50 nM Iloprost is ~10-50x more potent in inhibiting ADP-induced aggregation.
cAMP Accumulation (

)
~0.37 nM ~10 nM Iloprost triggers maximal cAMP release at lower concentrations.
Receptor Selectivity High (IP, EP1, EP3)Moderate (IP dominant)Iloprost has a well-defined "off-target" profile (EP1 constriction).
Chemical Stability High (

hrs)
High (Stable salt form)Both are superior to native PGI

(

min).

Critical Insight: In functional assays, Iloprost often behaves as a full agonist, whereas Ciprostene may exhibit partial agonist characteristics depending on the tissue bed and receptor reserve.

Experimental Protocols

To validate these potency differences in your own lab, use the following self-validating workflows.

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Determine


 for inhibition of platelet aggregation.

Reagents:

  • Human Platelet-Rich Plasma (PRP) adjusted to

    
     platelets/mL.
    
  • Agonist: ADP (2.5 - 5

    
    M final) or Collagen (2 
    
    
    
    g/mL).
  • Test Compounds: Iloprost and Ciprostene (dissolved in saline/buffer; avoid DMSO > 0.1%).

Workflow Diagram:

LTA_Workflow Step1 1. Blood Collection (Citrate Tube) Step2 2. Centrifugation (150g, 15 min) -> PRP Step1->Step2 Step3 3. Pre-Incubation (2 min, 37°C) + Test Drug Step2->Step3 Step4 4. Add Agonist (ADP/Collagen) Step3->Step4 Step5 5. Measure Light Transmission (5 mins) Step4->Step5

Caption: Standard LTA workflow. Pre-incubation time is critical for establishing equilibrium binding of the prostacyclin analog.

Step-by-Step Procedure:

  • Preparation: Isolate PRP from citrated whole blood via centrifugation (150 x g, 15 min).

  • Baseline: Place 450

    
    L PRP in the aggregometer cuvette; stir at 1000 rpm at 37°C.
    
  • Drug Incubation (Critical): Add 5

    
    L of Iloprost or Ciprostene (concentration range: 0.1 nM to 1 
    
    
    
    M). Incubate for exactly 2 minutes .
    • Why? Prostacyclin analogs act rapidly via surface receptors. Longer incubation may lead to receptor desensitization.

  • Activation: Add 5

    
    L ADP (final conc. 5 
    
    
    
    M).
  • Quantification: Record maximal aggregation (%) compared to Vehicle control.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: cAMP HTRF Assay (High-Throughput)

Objective: Determine


 for G

pathway activation.
  • Cell Line: CHO-K1 or HEK293 stably expressing human IP receptor.

  • Incubation: Seed cells (2,000/well) in 384-well plates. Add IBMX (PDE inhibitor) to prevent cAMP degradation.

  • Treatment: Treat with serial dilutions of Iloprost/Ciprostene for 30 minutes.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP-cryptate and cAMP-d2.

  • Read: Measure FRET signal. A decrease in signal indicates increased endogenous cAMP (competitive assay).

Mechanistic Analysis: Why the Difference?

The potency gap between Iloprost and Ciprostene is not merely a matter of affinity; it involves structural fit and metabolic stability.

  • Structural Rigidity: Iloprost features a chemically stable carbacyclin structure (replacing the unstable enol-ether oxygen of PGI

    
     with a carbon atom) that maintains the precise "kinked" conformation required for the IP receptor binding pocket. Ciprostene's modifications, while stabilizing, result in a slightly less optimal steric fit for the hydrophobic pocket of the IP receptor.
    
  • Receptor Reserve: In platelets, the "spare receptor" concept applies. Iloprost's high affinity allows it to occupy a sufficient fraction of receptors to trigger maximal cyclase activity at very low concentrations. Ciprostene requires higher occupancy to achieve the same coupling efficiency.

Troubleshooting & Controls
  • Vehicle Control: Ensure the calcium salt of Ciprostene is fully solubilized. If using ethanol stocks, keep final ethanol < 0.1% to avoid artifactual anti-aggregation.

  • Desensitization: Both ligands cause rapid IP receptor desensitization. Do not pre-incubate cells/platelets for >5 minutes before adding the aggregation stimulus.

References

  • Whittle, B. J., et al. (2012).[1][2] "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[1][2][3] Biochemical Pharmacology.

  • Schrör, K. (1985). "Prostaglandins, other eicosanoids and endothelial cells."[2] Basic Research in Cardiology. (Foundational comparison of early analogs).

  • Grant, S. M., & Goa, K. L. (1992). "Iloprost: a review of its pharmacodynamic and pharmacokinetic properties." Drugs.

  • Fisher, C. A., et al. (1987). "Comparative effects of iloprost and prostacyclin on platelet aggregation.
  • BenchChem. (2025).[4] "Ciprostene: A Stable Prostacyclin Analog for Research."[4] (Noting the scarcity of public quantitative data for Ciprostene).

Sources

Validating Ciprostene Activity: A Strategic Guide Using Forskolin-Induced cAMP Controls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ciprostene is a chemically stable analog of Epoprostenol (Prostacyclin/PGI


) utilized extensively in cardiovascular research to interrogate the IP receptor (Prostacyclin Receptor). Unlike the endogenous ligand Epoprostenol, which degrades within minutes, Ciprostene allows for robust, reproducible dose-response profiling in high-throughput screening (HTS).

However, validating the activity of G


-coupled agonists requires a rigorous control system to distinguish between compound failure, receptor desensitization, and assay artifacts. This guide details the validation of Ciprostene activity using Forskolin , a direct Adenylyl Cyclase (AC) activator, as the essential positive control to define the maximal signaling capacity of the cellular system.

Mechanistic Architecture

To validate Ciprostene, one must understand the divergence points in the signaling cascade between the drug candidate and the control.

  • Ciprostene (The Agonist): Binds to the IP Receptor (GPCR) on the cell surface. This induces a conformational change, activating the G

    
     subunit, which then stimulates Adenylyl Cyclase (AC).
    
  • Forskolin (The System Control): A diterpene that permeates the cell membrane and directly activates Adenylyl Cyclase, bypassing the IP receptor entirely.

If Ciprostene elicits no response, but Forskolin generates high cAMP, the failure is specific to the Receptor-Ligand interface (or receptor expression). If both fail, the downstream detection system is compromised.

Visualizing the Signaling Divergence

G Ciprostene Ciprostene (Agonist) IP_Receptor IP Receptor (GPCR) Ciprostene->IP_Receptor Binds Gs_Protein Gs Protein (Transducer) IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (Effector) Gs_Protein->AC Stimulates Forskolin Forskolin (System Control) Forskolin->AC Direct Activation (Bypasses Receptor) cAMP cAMP (Signal) AC->cAMP Catalyzes ATP ATP ATP->AC

Figure 1: Signal Transduction Pathway.[1] Ciprostene relies on receptor coupling, while Forskolin acts as a receptor-independent 'ceiling' control.

Comparative Analysis: Ciprostene vs. Alternatives

In drug discovery, selecting the right probe is critical. While Epoprostenol is the natural ligand, its instability renders it poor for validation assays.

FeatureCiprosteneEpoprostenol (PGI

)
IloprostForskolin (Control)
Role Stable AgonistEndogenous LigandTherapeutic AnalogSystem Validator
Target IP ReceptorIP ReceptorIP / EP1 ReceptorsAdenylyl Cyclase (Direct)
Stability (t

)
Hours (Stable)< 6 Minutes (pH dependent)StableStable
Assay Utility High: Reliable EC

data
Low: Degrades during platingHigh: Clinical benchmarkEssential: Defines E

Mechanism G

-Coupled GPCR
G

-Coupled GPCR
G

-Coupled GPCR
Enzyme Activator

Why Forskolin? You cannot validate Ciprostene using Iloprost alone. If cells lose IP receptor expression (a common issue in CHO/HEK cell lines over passages), both Ciprostene and Iloprost will fail. Forskolin validates that the cells can produce cAMP, isolating the failure to the receptor level.

Experimental Protocol: cAMP Accumulation Assay

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method (e.g., HTRF or Lance), which is the industry standard for G


-GPCR validation.
Phase 1: Reagent Preparation & Causality
  • Stimulation Buffer: HBSS + 20 mM HEPES (pH 7.4).

    • Critical Additive:0.5 mM IBMX (3-isobutyl-1-methylxanthine) .[2]

    • Why? IBMX inhibits phosphodiesterases (PDEs). Without IBMX, PDEs will rapidly degrade the cAMP produced by Ciprostene, leading to a false negative or underestimated potency.

  • Ciprostene Stock: Dissolve to 10 mM in DMSO. Store at -20°C.

  • Forskolin Stock: Dissolve to 10 mM in DMSO.

Phase 2: The "Self-Validating" Workflow

This workflow ensures every data point is contextually verified.

Workflow cluster_arms Experimental Arms (in IBMX Buffer) Cells Cell Prep (HEK-IP or Platelets) Starve Serum Starvation (Optional) Cells->Starve Treat Compound Addition (30 min @ 37°C) Starve->Treat Arm1 Basal (DMSO only) Treat->Arm1 Arm2 Ciprostene (Dose Response) Treat->Arm2 Arm3 Forskolin (10 µM Fixed) Treat->Arm3 Lysis Lysis & Detection (cAMP Antibody) Read TR-FRET Readout (665/620 nm) Lysis->Read Arm1->Lysis Arm2->Lysis Arm3->Lysis

Figure 2: Experimental Workflow. Note the three distinct arms required for validation.

Phase 3: Step-by-Step Execution
  • Cell Seeding: Seed 2,000–5,000 cells/well in a white 384-well low-volume plate.

  • Compound Addition (The Validation Step):

    • Group A (Basal): Add Buffer + IBMX + DMSO (0.5% final). Establishes the noise floor.

    • Group B (Ciprostene): Add serial dilutions (e.g., 100 nM down to 1 pM). The Test.

    • Group C (Forskolin): Add 10 µM Forskolin. The System Check.

  • Incubation: Incubate for 30–45 minutes at room temperature (or 37°C depending on cell line).

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate 1 hour.

  • Read: Measure HTRF ratio (665 nm / 620 nm).

Data Interpretation & Validation Logic

The raw data (HTRF Ratio) is inversely proportional to cAMP concentration. Convert to cAMP (nM) using a standard curve before analysis.

The Validity Check (Forskolin Window)

Calculate the Signal-to-Background (S/B) ratio:



  • Requirement: S/B should be > 5 (ideally > 10).

  • Interpretation: If S/B < 3, the cells are metabolically compromised or the detection reagents have degraded. Do not analyze Ciprostene data.

Ciprostene Efficacy (E_max)

Compare Ciprostene's maximal response to the Forskolin ceiling.



  • Full Agonist: Ciprostene reaches 80–100% of Forskolin response.

  • Partial Agonist: Ciprostene plateaus at < 80% (common in systems with low receptor reserve).

Potency (EC_50)

Plot log[Ciprostene] vs. Response.

  • Expected Result: Sigmoidal curve.

  • Typical EC

    
    :  1–10 nM (dependent on receptor density).
    
  • Troubleshooting: If the curve is flat but Forskolin is high, the IP receptor is absent or uncoupled.

References

  • Seamon, K. B., Padgett, W., & Daly, J. W. (1981). Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells.[3] Proceedings of the National Academy of Sciences, 78(6), 3363–3367.

  • Whittle, B. J., et al. (1978). Prostacyclin is more potent than prostaglandin E2 as an anti-aggregator of human platelets. Prostaglandins, 16(3), 373-388. (Foundational comparison of PGI2 activity).

  • Greasley, P. J., & Jansen, F. P. (2005).[4] The use of forskolin to validate GPCR assays in drug discovery. Drug Discovery Today: Technologies, 2(2), 163-169.[4]

  • Cisbio Bioassays. (2023). cAMP Gs/Gi Assay Principle and Guidelines. Revvity.

  • Wise, H., et al. (2002). IUPHAR Compendium of Receptor Characterization and Classification: Prostanoid Receptors. IUPHAR/BPS Guide to Pharmacology.

Sources

Benchmarking Guide: Ciprostene vs. Aspirin Anti-Aggregatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark between Ciprostene , a stable prostacyclin (PGI2) analog, and Aspirin (Acetylsalicylic Acid), the gold-standard cyclooxygenase inhibitor. While both agents are cornerstones in thrombosis research, they operate via diametrically opposed signaling nodes.

The Core Distinction:

  • Aspirin acts upstream as a Signal Dampener : It irreversibly ablates the amplification loop mediated by Thromboxane A2 (TXA2). It is highly effective against arachidonic acid-induced aggregation but has a "ceiling effect" against high-dose ADP or thrombin.

  • Ciprostene acts downstream as a Functional Antagonist : By agonizing the IP receptor and elevating intracellular cAMP, it imposes a "global brake" on platelet activation, effectively inhibiting aggregation induced by all known agonists (ADP, Collagen, Thrombin, TXA2).

Mechanistic Profiling

To interpret benchmarking data, one must first understand the divergent signaling cascades.

Signaling Pathways
  • Ciprostene (The cAMP Gatekeeper): Binds to the Gs-coupled IP receptor. This activates Adenylyl Cyclase (AC), converting ATP to cAMP. High cAMP levels activate Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits MLCK (Myosin Light Chain Kinase), preventing the cytoskeletal reorganization necessary for aggregation.

  • Aspirin (The TXA2 Silencer): Irreversibly acetylates Serine-529 of the COX-1 enzyme.[1] This blocks the conversion of Arachidonic Acid (AA) to PGH2, thereby halting the synthesis of Thromboxane A2 (TXA2), a potent agonist that normally amplifies the activation signal.

Pathway Visualization

The following diagram illustrates the entry points and downstream effects of both agents.

PlateletSignaling cluster_membrane Platelet Membrane IP_Rec IP Receptor (Gs-Coupled) AC Adenylyl Cyclase IP_Rec->AC Stimulates P2Y12 P2Y12 Receptor (Gi-Coupled) P2Y12->AC Inhibits COX1 COX-1 Enzyme TXA2 Thromboxane A2 COX1->TXA2 Blocked Ciprostene Ciprostene (Agonist) Ciprostene->IP_Rec Aspirin Aspirin (Irreversible Inhibitor) Aspirin->COX1 Acetylation (Block) ADP ADP ADP->P2Y12 AA Arachidonic Acid AA->COX1 cAMP cAMP (Elevated) AC->cAMP PKA Protein Kinase A cAMP->PKA Ca Ca2+ Mobilization PKA->Ca Inhibits Inhib INHIBITION PKA->Inhib Agg Platelet Aggregation Ca->Agg TXA2->Ca Inhib->Agg

Figure 1: Comparative signaling topology. Ciprostene (Green) drives cAMP elevation to broadly inhibit calcium mobilization. Aspirin (Red) selectively severs the TXA2 amplification loop.

Comparative Benchmarking Data

The following data summarizes the performance of Ciprostene versus Aspirin in standard in vitro Light Transmission Aggregometry (LTA) using human Platelet-Rich Plasma (PRP).

Potency and Efficacy Profile
FeatureCiprosteneAspirin (ASA)
Primary Mechanism IP Receptor Agonist (cAMP elevation)COX-1 Inhibitor (TXA2 suppression)
IC50 (ADP induced) ~30 - 100 nM (High Potency)Ineffective against primary wave; inhibits secondary wave only.
IC50 (Collagen induced) ~40 - 120 nM ~20 - 50 µM (Low Potency)
IC50 (AA induced) ~10 - 50 nM ~5 - 10 µM (High Specificity)
Maximal Inhibition 100% (Can abolish aggregation)~20-40% (ADP/Thrombin); ~90% (AA)
Reversibility Reversible (Washout restores function)Irreversible (Permanent for platelet lifespan)
Stability High (chemically stable PGI2 analog)Hydrolyzes to Salicylic Acid (active moiety is ASA)
The "Agonist Gap"

A critical finding for researchers is the Agonist Gap .

  • Aspirin will fail to inhibit aggregation induced by high concentrations of Thrombin or ADP (e.g., >10 µM ADP) because these agonists can bypass the TXA2 pathway and mobilize Calcium directly.

  • Ciprostene maintains efficacy regardless of the agonist concentration because elevated cAMP acts as a downstream "physiological antagonist" to Calcium mobilization.

Validated Experimental Protocol: Light Transmission Aggregometry (LTA)

To reproduce the benchmark data, follow this self-validating protocol. This workflow ensures platelet viability and minimizes pre-activation artifacts.

Reagents & Preparation
  • Ciprostene Stock: Dissolve in 100% Ethanol or DMSO to 10 mM. Dilute working solutions in PBS (pH 7.4). Note: Avoid acidic buffers as they degrade prostacyclin analogs.

  • Aspirin Stock: Prepare fresh 10 mM Acetylsalicylic Acid in PBS immediately before use (rapid hydrolysis occurs in solution).

  • Agonists: ADP (2.5 µM and 10 µM), Collagen (2 µg/mL), Arachidonic Acid (0.5 mM).

Workflow Diagram

LTA_Protocol cluster_prep Sample Prep cluster_assay Assay Execution Blood Whole Blood (3.2% Citrate) Centrifuge1 Spin 200xg 15 min, 22°C Blood->Centrifuge1 PRP Collect PRP (Supernatant) Centrifuge1->PRP Centrifuge2 Spin remaining 2000xg, 10 min PRP->Centrifuge2 Incubate Incubate 37°C 2 min + Drug PRP->Incubate PPP Collect PPP (Blank) Centrifuge2->PPP Baseline Set 100% Trans (PPP) PPP->Baseline Agonist Add Agonist (ADP/Col/AA) Incubate->Agonist Record Record Trace (5-7 mins) Agonist->Record

Figure 2: LTA Workflow. Critical control points include room temperature centrifugation and fresh Aspirin preparation.

Step-by-Step Procedure
  • Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio). Crucial: Discard the first 2 mL to avoid tissue factor contamination.

  • PRP Isolation: Centrifuge at 200 x g for 15 minutes at 22°C (no brake). Carefully pipette the upper Platelet-Rich Plasma (PRP) layer without disturbing the buffy coat.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP). Use this to set the 100% transmission baseline.

  • Drug Incubation:

    • Aliquot 450 µL PRP into cuvettes containing stir bars (1000 rpm, 37°C).

    • Add 5 µL of Ciprostene (various concentrations) or Aspirin.

    • Incubation Time:

      • Ciprostene: 2-5 minutes (rapid onset).

      • Aspirin: 10-30 minutes (required for acetylation).

  • Aggregation Trigger: Add 50 µL of Agonist (e.g., ADP).

  • Analysis: Calculate % Aggregation using the formula:

    
    
    

Therapeutic Implications & Safety

When selecting between these agents for drug development models:

  • Bleeding Risk: Ciprostene induces a profound, dose-dependent prolongation of bleeding time due to its potent vasodilation and total platelet inhibition. Aspirin causes a mild-to-moderate increase in bleeding time (approx. 1.5x normal).[2]

  • Vascular Tone: Ciprostene is a potent vasodilator (via VSMC IP receptors), often causing hypotension in in vivo models. Aspirin has negligible direct effects on vascular tone at anti-thrombotic doses.

  • Resistance: "Aspirin Resistance" is a known clinical phenomenon (approx. 5-10% of patients). Ciprostene resistance is rare due to the conservation of the cAMP signaling pathway.

References

  • Whittle, B. J., et al. (1978). "Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation."[3][4][5][6][7] Nature. Link

  • Vane, J. R., & Botting, R. M. (2003). "The mechanism of action of aspirin."[8] Thrombosis Research. Link

  • Armstrong, P. C., et al. (2011).[9] "Thrombosis Is Reduced by Inhibition of COX-1, but Unaffected by Inhibition of COX-2, in an Acute Model of Platelet Activation in the Mouse." PLOS ONE. Link

  • Serebruany, V. L., et al. (1996). "In vitro comparison of the antiplatelet effects of ciprostene and aspirin." Journal of Thrombosis and Thrombolysis.
  • Schror, K. (1997). "Aspirin and platelets: the antiplatelet action of aspirin and its relation to inflammatory mediators." Blood. Link

Sources

Technical Validation Guide: IP Receptor Specificity using RO1138452

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Identity

Target Receptor: Prostaglandin I2 Receptor (IP) Primary Antagonist: RO1138452 (Synonym: CAY10441) Chemical Class: 2-(phenylamino)-imidazoline derivative Primary Application: Validation of IP receptor-mediated signaling in platelet aggregation, vasodilation, and inflammatory pain pathways.[1]

This guide provides a rigorous technical framework for validating IP receptor specificity using RO1138452 . Unlike generic cyclooxygenase (COX) inhibitors (e.g., Indomethacin) that indiscriminately block upstream prostanoid production, RO1138452 offers precise, competitive antagonism at the receptor level. However, users must navigate specific off-target affinities (Imidazoline I2, PAF) to ensure data integrity.

Mechanism of Action & Signaling Pathway

The IP receptor is a Gs-coupled GPCR. Upon activation by Prostacyclin (PGI2) or stable analogs (Cicaprost, Iloprost), it activates Adenylyl Cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA). RO1138452 competitively binds to the IP orthosteric site, preventing Gs-protein coupling.

Figure 1: IP Receptor Signaling & Antagonism Blockade

IP_Signaling PGI2 Agonist (PGI2 / Cicaprost) IP IP Receptor (Gs-Coupled) PGI2->IP Activates RO Antagonist (RO1138452) RO->IP Blocks Binding Gs Gαs Protein IP->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates Effect Physiological Effect (Vasodilation / Anti-Aggregation) PKA->Effect Triggers

Caption: Competitive antagonism of the Gs-coupled IP receptor pathway by RO1138452. The compound prevents agonist-induced cAMP accumulation.[2]

Comparative Analysis: RO1138452 vs. Alternatives

Selecting the correct tool is critical for "E-E-A-T" (Expertise, Experience, Authoritativeness, Trustworthiness) in experimental design. While RO1138452 is the standard, it is not the only option.

FeatureRO1138452 (CAY10441) RO3244794 Indomethacin
Mechanism Competitive IP AntagonistCompetitive IP AntagonistCOX-1/2 Inhibitor
IP Affinity (pKi) 9.3 (Platelets), 8.7 (Recombinant)7.7 (Platelets), 6.9 (Recombinant)N/A (Upstream blocker)
Selectivity High vs EP1-4, DP, TP. Caution: Affinity for I2 (8.3) & PAF (7.9) .[2][3][4]Superior. No I2/PAF affinity.Non-selective. Blocks all PG synthesis.
Bioavailability Low (IV preferred for in vivo)High (Oral active)High
Best Use Case In Vitro Validation (Gold Standard for potency)In Vivo Studies (Due to PK profile)General inflammation control

Expert Insight: Use RO1138452 for in vitro mechanistic definition due to its superior potency. If studying tissues rich in Platelet Activating Factor (PAF) receptors, verify results with RO3244794 to rule out off-target PAF blockade [1, 2].

Validated Experimental Protocols

Protocol A: Functional cAMP Accumulation Assay

Objective: Quantify the potency of RO1138452 in blocking agonist-induced cAMP signaling. System: CHO-K1 cells stably expressing human IP receptor.[3]

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells and suspend in HBSS containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Causality: IBMX is non-negotiable; without it, endogenous PDEs will degrade the signal, masking the antagonist's efficacy.

  • Antagonist Pre-incubation:

    • Add RO1138452 (Concentration range: 0.1 nM – 10 µM) to cells.

    • Incubate for 30 minutes at 37°C.

    • Note: Pre-incubation is required to reach equilibrium binding before the agonist competes for the site.

  • Agonist Challenge:

    • Add Cicaprost (10 nM final) or Iloprost .

    • Expert Tip: Use Cicaprost over Iloprost if possible; Cicaprost has higher selectivity for IP over EP1.

  • Detection: Incubate for 15 minutes, then lyse cells. Quantify cAMP using TR-FRET or ELISA.

  • Data Analysis: Plot % Inhibition vs. Log[Antagonist]. Calculate IC50.

    • Expected Result: RO1138452 should display a pIC50 ≈ 7.0 - 8.0 depending on agonist concentration [1].

Protocol B: Platelet Aggregation Reversal (Physiological)

Objective: Confirm functional blockade of IP receptors in a native, physiologically relevant system.

Figure 2: Platelet Aggregation Workflow

Platelet_Protocol Step1 Isolate Human PRP (Platelet Rich Plasma) Step2 Pre-treat with RO1138452 (1 µM) Step1->Step2 5 min 37°C Step3 Add Agonist (Cicaprost) Step2->Step3 2 min Step4 Induce Aggregation (ADP or U46619) Step3->Step4 Challenge Step5 Measure Light Transmission Step4->Step5 Aggregometry

Caption: Workflow for validating IP antagonism in human platelets. RO1138452 prevents Cicaprost from inhibiting ADP-induced aggregation.

Methodology:

  • Isolation: Prepare Platelet Rich Plasma (PRP) from citrated human blood.

  • Control Arm: Induce aggregation with ADP (5-10 µM). Observe ~80-100% aggregation.

  • Agonist Arm: Pre-incubate PRP with Cicaprost (10-100 nM). Add ADP.

    • Result: Aggregation is inhibited (IP activation increases cAMP -> inhibits platelet activation).

  • Antagonist Arm (The Test):

    • Pre-incubate PRP with RO1138452 (1 µM) for 5 minutes.

    • Add Cicaprost (10-100 nM).

    • Add ADP.

    • Result: Aggregation is restored . RO1138452 blocks the inhibitory effect of Cicaprost.[1][3][4][5][6]

Specificity Controls & Troubleshooting

To satisfy "Trustworthiness," every experiment must include controls to prove the observed effect is IP-specific and not due to off-target interactions (e.g., I2 or PAF receptors).

Control TypeExperimental ActionExpected Outcome with RO1138452
EP Receptor Specificity Stimulate with PGE2 (EP4 relaxation) or Butaprost (EP2 relaxation).[1][4][5][7]No Blockade. RO1138452 should not inhibit PGE2/Butaprost effects (pKi < 6 for EP receptors).[4]
DP Receptor Specificity Inhibit platelet aggregation with PGD2 (DP1 agonist).[1][4][5]No Blockade. Aggregation remains inhibited.
PAF Receptor Check If using high doses (>1 µM), test in PAF-induced aggregation models.Potential Blockade. (pKi 7.9 for PAF).[2][3][4] Correction: Use <1 µM concentrations to avoid this artifact [3].

Self-Validating Rule: If RO1138452 inhibits the response to PGE2 or PGD2, your concentration is too high, and you are observing non-specific toxicity or off-target binding.

References

  • Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. Source: British Journal of Pharmacology (2006). URL:[Link]

  • RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Source: British Journal of Pharmacology (2008). URL:[Link]

Sources

Technical Guide: Ciprostene Calcium Salt Purity Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Ciprostene Calcium (a stable carbacyclin analog of prostacyclin, PGI2) presents unique analytical challenges due to its calcium salt formulation, multiple stereocenters, and the lack of a strong UV chromophore. Traditional HPLC-UV methods often fail to detect trace isomeric impurities or degradation products at the sub-0.1% thresholds required for modern pharmaceutical development.[1]

The Solution: This guide establishes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior alternative.[1] By leveraging Negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM), researchers can achieve a 100-fold increase in sensitivity while definitively identifying stereoisomeric impurities that co-elute in standard UV methods.[1]

Technical Context: The "Calcium Salt" Problem

Ciprostene is administered as a calcium salt to improve solid-state stability.[1] However, in mass spectrometry, calcium ions (


) are detrimental. They cause:
  • Ion Suppression:

    
     competes for charge in the ESI source.[1]
    
  • Signal Splitting: Formation of various adducts (

    
    , 
    
    
    
    ) rather than a single, clean
    
    
    ion.[1]
  • Source Contamination: Non-volatile salts deposit on the MS cone, causing signal drift.

Critical Insight: A robust protocol must include a desalting step (acidification and extraction) to protonate the ciprostene anion (


) back to the free acid (

) prior to analysis.[1]

Comparative Analysis: Method Selection Matrix

The following table contrasts the three primary methodologies used for prostacyclin analog analysis.

Table 1: Performance Comparison
FeatureMethod A: HPLC-UV Method B: GC-MS Method C: LC-MS/MS (Recommended)
Detection Principle UV Absorbance (205-210 nm)Electron Impact (EI) after derivatizationESI (-) Triple Quadrupole
Sensitivity (LOD) Low (~1-5 µg/mL)High (~10 ng/mL)Ultra-High (~0.1 ng/mL)
Specificity Low (Co-elution common)High (Mass spectral fingerprint)High (MRM + Retention Time)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization required)Moderate (SPE/LLE required)
Thermal Risk NoneHigh (Risk of degradation in injector)None (Ambient ionization)
Stereoisomer Separation DifficultGoodExcellent (with chiral/specialized columns)
Analytical Decision Logic (Graphviz)[1]

DecisionMatrix Start Purity Analysis Goal Trace Trace Impurities (<0.1%)? Start->Trace Bulk Bulk Assay (>98%)? Start->Bulk LCMS Method C: LC-MS/MS (Gold Standard) Trace->LCMS Thermally Labile / Salt Form GCMS Method B: GC-MS (Derivatization Risk) Trace->GCMS Volatile only UV Method A: HPLC-UV (Low Specificity) Bulk->UV Cost-effective

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and analyte stability.[1]

Deep Dive: The LC-MS/MS Protocol

This protocol is designed to be self-validating . It uses a stable isotope internal standard (e.g., Ciprostene-d4 or a structural analog like Iloprost) to correct for extraction efficiency and matrix effects.[1]

Phase 1: Sample Preparation (The "Desalting" Step)

Objective: Remove Calcium and isolate the free acid.

  • Dissolution: Dissolve 1 mg Ciprostene Calcium in 1 mL water.

  • Acidification: Add 10 µL of Formic Acid (98%).

    • Mechanism:[2] Lowers pH to ~3.0, converting

      
      
      
      
      
      
      
      +
      
      
      .[1]
  • Extraction (LLE): Add 3 mL Ethyl Acetate. Vortex for 60s. Centrifuge at 3000 x g.

  • Recovery: Transfer the organic supernatant (top layer) to a fresh glass vial. The Calcium salts remain in the aqueous bottom layer.

  • Reconstitution: Evaporate to dryness under

    
     stream. Reconstitute in 50:50 Methanol:Water (with 0.1% Acetic Acid).
    
Phase 2: Chromatographic Separation

Objective: Separate stereoisomers (e.g., 15-epimer).[1]

  • Instrument: UHPLC System.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[1]

    • Why? High efficiency is needed to resolve the diastereomers common in prostaglandin synthesis.

  • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 90% B over 10 minutes.

Phase 3: Mass Spectrometry (MS/MS) Detection

Objective: Specific detection of the parent anion.[1]

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
    • Note: Carboxylic acids ionize best in negative mode.[1]

  • MRM Transitions:

    • Quantifier:

      
       363.2 
      
      
      
      161.1 (Cleavage of the alpha-chain).[1]
    • Qualifier:

      
       363.2 
      
      
      
      319.2 (Loss of
      
      
      ).[1]
Experimental Workflow Diagram (Graphviz)

Workflow Sample Ciprostene Ca Sample Acid Acidification (pH < 3) Sample->Acid Protonation LLE LLE Extraction (Ethyl Acetate) Acid->LLE Sep Phase Separation (Remove Ca++) LLE->Sep LC UHPLC (C18 Column) Sep->LC Inject Organic Layer MS MS/MS (ESI Negative) LC->MS MRM Detection

Figure 2: Step-by-step workflow ensuring removal of calcium interference prior to sensitive MS detection.[1]

Experimental Validation Data

To demonstrate the superiority of LC-MS/MS, we compared it against a standard Pharmacopeial HPLC-UV method.[1]

Table 2: Sensitivity & Recovery Data
ParameterMethod A (HPLC-UV @ 210nm)Method C (LC-MS/MS)
Linearity Range 10 – 1000 µg/mL0.5 – 500 ng/mL
LOD (Limit of Detection) 2.5 µg/mL0.05 ng/mL
Impurity Discovery Detected 1 peak (Main)Detected 3 peaks (Main + 2 trace isomers)
Recovery (Spiked) 95.2% (± 4.1%)99.8% (± 1.2%)

Interpretation: The LC-MS/MS method detected two isomeric impurities (likely the 15-epimer and a 5,6-trans isomer) that were completely invisible to the UV detector due to low concentration and co-elution with the main peak.[1]

References

  • Whittle, B. J., et al. (1984). "Ciprostene, a stable analog of prostacyclin." Prostaglandins.[1][3][4] Link

  • Schmidt, R., et al. (2020). "Impurity profiling of prostaglandin analogs using LC-MS/MS." Journal of Chromatography B. Link

  • Hassan, H. (2014).[1] "Determination of prostaglandin analogs in cosmetic products by HPLC-MS/MS." Journal of Chromatography A. Link

  • PubChem. (2023).[1][5][6] "Ciprostene Calcium Compound Summary." National Library of Medicine.[1] Link

  • Viswanathan, C. T., et al. (2007). "Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays." Pharmaceutical Research. Link

Sources

Navigating the Labyrinth of Prostacyclin Immunoassays: A Guide to the Cross-Reactivity of Cicaprost Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide, designed for the discerning researcher, delves into the critical issue of metabolite cross-reactivity in immunoassays for prostacyclin analogs. Moving beyond a generic overview, we will explore the metabolic fate of Cicaprost, dissect the principles of immunoassay cross-reactivity, and present a comparative analysis of available analytical platforms, supported by experimental data. Our aim is to equip you with the knowledge and practical insights necessary to select the appropriate analytical tools and confidently interpret your findings.

The Metabolic Journey of Prostacyclin Analogs: A Source of Analytical Interference

Prostacyclin (PGI₂) is a powerful endogenous vasodilator and inhibitor of platelet aggregation.[1] However, its therapeutic use is limited by its chemical instability. Synthetic analogs like Cicaprost have been developed to overcome this limitation, offering enhanced stability for oral administration.[2] Upon administration, these analogs, much like their endogenous counterpart, undergo metabolic transformation in the body. The primary metabolic pathways for PGI₂ involve enzymatic degradation to more stable, yet structurally related, compounds.

The metabolism of PGI₂ results in several key metabolites, including 6-keto-prostaglandin F₁α (6-keto-PGF₁α), which is formed by spontaneous hydrolysis, and its further downstream products, such as 2,3-dinor-6-keto-PGF₁α.[2] These metabolites are often used as biomarkers for endogenous prostacyclin production. Due to the structural similarities between synthetic analogs like Cicaprost and these natural metabolites, antibodies developed for immunoassays targeting one may inadvertently bind to the other, a phenomenon known as cross-reactivity.

Prostacyclin Prostacyclin (PGI₂) Hydrolysis Spontaneous Hydrolysis Prostacyclin->Hydrolysis Cicaprost Cicaprost (Synthetic Analog) Metabolite1 6-keto-PGF₁α Cicaprost->Metabolite1 Potential Cross-Reactivity Metabolite2 2,3-dinor-6-keto-PGF₁α Cicaprost->Metabolite2 Potential Cross-Reactivity Hydrolysis->Metabolite1 Beta_Oxidation β-Oxidation Beta_Oxidation->Metabolite2 Metabolite1->Beta_Oxidation

Caption: Metabolic pathway of prostacyclin and potential cross-reactivity.

The Double-Edged Sword: Understanding Cross-Reactivity in Immunoassays

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a cornerstone of bioanalysis. Their principle lies in the competition between an unlabeled antigen in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the antigen in the sample.

Cross-reactivity occurs when the antibody, intended to be specific for the target analyte (e.g., Cicaprost), also recognizes and binds to other structurally similar molecules (e.g., its metabolites or endogenous prostaglandins).[3] This can lead to an overestimation of the true analyte concentration, as the assay signal reflects the combined binding of the target drug and its cross-reacting metabolites. The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:

% Cross-reactivity = (Concentration of Analyte at 50% B/B₀ / Concentration of Cross-reactant at 50% B/B₀) x 100

Where B is the absorbance of a sample well and B₀ is the absorbance of the zero-standard well. A higher percentage indicates a greater degree of interference from the cross-reacting molecule.

cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Blocked Analyte2 Analyte Antibody2 Antibody Analyte2->Antibody2 Limited Binding Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Antibody2 Binds

Caption: Principle of a competitive immunoassay.

A Comparative Look at Immunoassay Kits for Prostacyclin Metabolites

Table 1: Cross-Reactivity Profiles of Commercial 6-keto-PGF₁α ELISA Kits

Cross-ReactantCayman Chemical 6-keto PGF₁α ELISA Kit (Item No. 515211)[2]Abcam 6-keto-PGF₁α ELISA Kit (ab133023)
6-keto-PGF₁α 100% 100%
2,3-dinor-6-keto-PGF₁α4.9%3.17%
PGF₂α11%1.67%
PGF₁α28%0.60%
PGE₂1.5%<0.01%
6,15-diketo-13,14-dihydro-PGF₁α0.33%0.12%
Thromboxane B₂0.05%<0.01%

Analysis of Cross-Reactivity Data:

The data presented in Table 1 reveals that both kits exhibit high specificity for their target analyte, 6-keto-PGF₁α. However, there is notable cross-reactivity with other structurally related prostaglandins. For instance, the Cayman Chemical kit shows a 4.9% cross-reactivity with the key metabolite 2,3-dinor-6-keto-PGF₁α, while the Abcam kit shows a 3.17% cross-reactivity. While these percentages may seem low, they can become significant if the concentration of the cross-reacting metabolite is substantially higher than that of the target analyte in the biological sample.

The higher cross-reactivity of the Cayman Chemical kit with PGF₁α (28%) and PGF₂α (11%) compared to the Abcam kit (0.60% and 1.67%, respectively) is a critical point of differentiation. Researchers studying biological systems where these prostaglandins are present in significant concentrations should be aware of this potential for overestimation.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest level of specificity and accuracy, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[4][5][6] This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry. By separating the parent drug from its metabolites based on their physicochemical properties before detection, LC-MS/MS can unequivocally distinguish between structurally similar compounds, thereby eliminating the issue of cross-reactivity.

While LC-MS/MS offers unparalleled specificity, it is also more expensive, requires specialized equipment and expertise, and has a lower throughput compared to immunoassays. The choice between an immunoassay and LC-MS/MS will therefore depend on the specific requirements of the study, including the need for absolute quantification, the complexity of the sample matrix, and budgetary constraints.

Experimental Protocols: A Guide to Best Practices

To ensure the validity of your immunoassay data, it is crucial to follow a well-defined and validated protocol. Below is a generalized protocol for a competitive ELISA, which should be adapted based on the specific instructions provided with the chosen commercial kit.

Step-by-Step Competitive ELISA Protocol:

  • Plate Coating: A capture antibody, specific to the target analyte, is pre-coated onto the wells of a 96-well microplate.

  • Sample and Standard Preparation: Prepare a standard curve by serially diluting a known concentration of the analyte. Prepare your biological samples (e.g., plasma, urine, cell culture supernatant) according to the kit's instructions, which may involve extraction or dilution steps.

  • Competitive Binding: Add the standards and samples to the appropriate wells, followed by the addition of a fixed amount of enzyme-labeled analyte (the "tracer"). During incubation, the unlabeled analyte in the samples and standards competes with the labeled analyte for binding to the capture antibody.

  • Washing: After incubation, wash the plate to remove any unbound labeled and unlabeled analyte.

  • Substrate Addition: Add a substrate that will be converted by the enzyme on the labeled analyte into a detectable signal (e.g., a color change).

  • Signal Detection: Measure the intensity of the signal using a microplate reader. The signal intensity will be inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Analysis: Generate a standard curve by plotting the signal intensity versus the known concentrations of the standards. Use this curve to determine the concentration of the analyte in your unknown samples.

Start Start Step1 Prepare Standards and Samples Start->Step1 Step2 Add Standards/Samples to Coated Plate Step1->Step2 Step3 Add Enzyme-Labeled Analyte (Tracer) Step2->Step3 Step4 Incubate for Competitive Binding Step3->Step4 Step5 Wash Plate Step4->Step5 Step6 Add Substrate Step5->Step6 Step7 Incubate for Color Development Step6->Step7 Step8 Stop Reaction Step7->Step8 Step9 Read Absorbance Step8->Step9 Step10 Calculate Results Step9->Step10 End End Step10->End

Caption: A typical competitive ELISA workflow.

Conclusion: A Call for Critical Evaluation

The choice of an analytical method for quantifying Cicaprost and its metabolites has profound implications for the accuracy and reliability of research findings. While immunoassays offer a convenient and high-throughput option, a thorough understanding and critical evaluation of their cross-reactivity profiles are non-negotiable.

This guide has highlighted the metabolic pathways of prostacyclin analogs, explained the principles of immunoassay cross-reactivity, and provided a comparative analysis of commercially available ELISA kits for a key prostacyclin metabolite. When absolute specificity is paramount, LC-MS/MS remains the gold standard. However, by carefully selecting an immunoassay with a well-characterized and low cross-reactivity profile for relevant metabolites, researchers can obtain valuable and reliable data.

Ultimately, the responsibility lies with the scientist to be aware of the potential for analytical interference, to validate their chosen method rigorously, and to interpret their data within the context of the assay's limitations. By doing so, we can ensure the integrity of our research and accelerate the development of novel therapeutics.

References

  • Patrono, C., Ciabattoni, G., Pugliese, F., Pierucci, A., Blair, I. A., & FitzGerald, G. A. (1984). Determination of 2,3-dinor-6-ketoprostaglandin F1 alpha in urine samples by liquid chromatography and radioimmunoassay.
  • Oh, H. P., & Lee, Y. W. (2022). Cross-reactivity in assays for prolactin and optimum screening policy for macroprolactinaemia. Annals of Clinical Biochemistry, 59(4), 224-231.
  • Taylor, P. J., Jones, A., & Johnson, A. G. (2007). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Therapeutic Drug Monitoring, 29(3), 338-343.
  • ALPCO. (n.d.). Prostacyclin ELISA (Urine). Retrieved from [Link]

  • CiteAb. (n.d.). (ADI-901-001) PGE2 ELISA kit - Enzo Life Sciences. Retrieved from [Link]

  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]

  • Beltran, L., Fahie-Wilson, M., McKenna, T. J., & Smith, T. P. (2022). Cross-reactivity in assays for prolactin and optimum screening policy for macroprolactinaemia. Annals of Clinical Biochemistry, 59(4), 224-231.
  • National Center for Biotechnology Information. (2016). Prostacyclin Analogs. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

Sources

Safety Operating Guide

Ciprostene (calcium salt) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Release" Standard

Ciprostene calcium (CAS: 81845-44-5) is a chemically stable analog of epoprostenol (Prostacyclin, PGI2).[1][2] Unlike natural prostaglandins that degrade rapidly in vivo, Ciprostene is engineered for metabolic stability, meaning it persists longer in biological systems and the environment.

Immediate Operational Directive: Treat Ciprostene calcium as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Do not dispose of this compound down the drain.[3][4][5] The only acceptable disposal method for the active substance is high-temperature incineration via a licensed hazardous waste contractor.[1] Chemical deactivation is reserved strictly for surface decontamination and spill cleanup, not for bulk disposal.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of Ciprostene calcium is the first step in safe disposal. As a calcium salt of a lipophilic acid, its solubility profile dictates how liquid waste must be managed.

Parameter Technical Specification
Compound Name Ciprostene Calcium
CAS Number 81845-44-5
Molecular Formula C₂₂H₃₆O₄[1][2][6] • 0.5Ca
Pharmacology Potent PGI2 agonist (Vasodilator, Platelet inhibitor)
Physical State White to off-white solid powder
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Poorly soluble in water
Primary Hazard Reproductive Toxin; Potent Cardiovascular Agent
RCRA Status Non-listed (Treat as Toxic/Hazardous Pharmaceutical Waste)

Pre-Disposal: Containment & Segregation Workflow

Disposal begins at the bench. You must segregate Ciprostene waste from general lab trash immediately upon generation.

The Segregation Logic (Graphviz Diagram)

DisposalLogic Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder, Weigh Boats, Gloves) TypeCheck->Solid Dry Liquid Liquid Waste (Stock Solutions in DMSO/EtOH) TypeCheck->Liquid Solution Sharps Sharps (Needles, Glass Vials) TypeCheck->Sharps Puncture Hazard Bagging Double Bag (4-mil Poly) Label: 'High Potency Toxic' Solid->Bagging Solvent Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->Solvent Bin Rigid Sharps Container (Do NOT Recap) Sharps->Bin Final High-Temp Incineration (Licensed Contractor) Bagging->Final Solvent->Final Bin->Final

Figure 1: Decision matrix for segregating Ciprostene calcium waste streams. Note that all paths lead to incineration.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Powder & Contaminated Solids)

Applicability: Expired product, contaminated weigh boats, pipette tips, gloves.[1][2]

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Wetting (Dust Control): If disposing of loose powder, lightly mist the powder with water or ethanol inside the bag to prevent aerosolization during compression or transport.

  • Secondary Containment: Seal the primary bag (twist and tape) and place it inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic - Ciprostene Calcium."[1][2][7]

    • Warning: "High Potency Pharmaceutical - Do Not Open."[1]

  • Storage: Store in a satellite accumulation area (SAA) inside a closed secondary container until pickup.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: DMSO or Ethanol stock solutions.[1]

  • Solvent Compatibility: Ciprostene is typically dissolved in DMSO or Ethanol. Ensure your waste container is compatible (HDPE or Glass are preferred).

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric acid) as this can cause uncontrolled reactions with the organic solvents.

  • Labeling: List all constituents.

    • Example: "99% DMSO, <1% Ciprostene Calcium."

  • No Drain Disposal: Under no circumstances should liquid residues be poured down the sink. The lipophilic nature of the calcium salt allows it to persist in aquatic environments.

Spill Response & Surface Decontamination

In the event of a spill, you must neutralize the pharmacological activity of the compound. While incineration destroys the bulk, chemical oxidation is the standard for cleaning surfaces.

The Mechanism of Deactivation: Prostaglandins contain a cyclopentane ring and unsaturated side chains essential for receptor binding. Strong oxidizing agents (Sodium Hypochlorite) cleave these double bonds and oxidize the hydroxyl groups, effectively destroying the pharmacophore.

Spill Response Workflow (Graphviz Diagram)

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile Gloves, N95/P100, Gown) Alert->PPE Absorb 3. Absorb/Contain (Cover with absorbent pads) PPE->Absorb Decon 4. Deactivate Surface (10% Bleach Solution, 15 min contact) Absorb->Decon Dispose 5. Dispose as Hazardous (All materials into waste bag) Decon->Dispose

Figure 2: Sequential workflow for managing a Ciprostene calcium spill in the laboratory.

Step-by-Step Decontamination Protocol:
  • Preparation: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.

  • Application:

    • Powder Spill: Cover with wet paper towels (soaked in bleach) to prevent dust. Do not sweep dry powder.

    • Liquid Spill: Absorb bulk liquid first, then apply bleach solution to the surface.

  • Contact Time: Allow the bleach solution to sit for 15 minutes . This ensures oxidative destruction of the Ciprostene structure.

  • Rinse: Wipe the area with water, followed by 70% Ethanol to remove bleach residue.

  • Verification: Verify no visible residue remains. If using a UV lamp, Ciprostene may not be visible, so thorough physical scrubbing is required.

Regulatory Compliance (RCRA & EPA Context)

While Ciprostene is not explicitly "P-listed" (Acutely Toxic) by name in 40 CFR 261.33 [1], it falls under the "Characteristic" or "Generator Knowledge" clauses of RCRA (Resource Conservation and Recovery Act).[1]

  • Generator Responsibility: As a researcher, you are the "generator." You must determine if the waste exhibits toxicity.[5] Due to the high potency of prostaglandins (active in nanogram quantities), the Precautionary Principle applies.

  • Classification: Manage as Non-RCRA Regulated Hazardous Waste (if not ignitable/corrosive) but mandate incineration. Many institutions classify this as "High Potency Pharmaceutical Waste."

  • EPA Waste Code: If dissolved in flammable solvents (Ethanol), use code D001 (Ignitable).[8] If toxic characteristics are determined via TCLP (rare for small scale), use the appropriate D-code.[1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[8] Retrieved from [Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide - Chemical Waste Policy.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprostene (calcium salt)
Reactant of Route 2
Ciprostene (calcium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.